2-AminoFluorene-D11
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
N,N,1,3,4,5,6,7,8,9,9-undecadeuteriofluoren-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8H,7,14H2/i1D,2D,3D,4D,5D,6D,7D2,8D/hD2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFHWQYWJMEJN-DCWZJRGXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C3=C(C2([2H])[2H])C(=C(C(=C3[2H])[2H])N([2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-AminoFluorene-D11: Chemical Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and synthesis of 2-AminoFluorene-D11, a deuterated analog of the well-studied mutagen and carcinogen, 2-aminofluorene (B1664046). This document is intended to serve as a valuable resource for professionals in research and drug development who utilize isotopically labeled compounds for mechanistic studies, metabolic tracking, and as internal standards in analytical assays.
Chemical Properties
Stable isotope-labeled compounds like this compound are primarily used in research to trace the metabolic fate of the parent compound and as internal standards for quantitative analysis. Due to the scarcity of specific experimental data for this compound, the properties of its non-deuterated counterpart, 2-aminofluorene, are provided as a close approximation. The primary difference will be in the molecular weight due to the presence of eleven deuterium (B1214612) atoms.
Table 1: Chemical and Physical Properties of 2-AminoFluorene and this compound
| Property | 2-AminoFluorene | This compound |
| Molecular Formula | C₁₃H₁₁N[1] | C₁₃D₁₁N |
| Molecular Weight | 181.23 g/mol [1][2] | 192.30 g/mol [3] |
| CAS Number | 153-78-6[1] | 347841-44-5 |
| Appearance | White to tan crystalline powder | Not available |
| Melting Point | 124-128 °C | Not available |
| Boiling Point | Not available | Not available |
| Solubility | Soluble in alcohol and ether; sparingly soluble in water. | Expected to have similar solubility to 2-aminofluorene. |
| Isotopic Enrichment | Not applicable | ≥98 atom % D |
Synthesis of this compound
Synthesis of 2-Aminofluorene
The synthesis of 2-aminofluorene is well-established and is typically achieved through the reduction of 2-nitrofluorene (B1194847). A common and efficient method involves the use of a reducing agent such as zinc dust in the presence of a calcium chloride solution in an alcoholic solvent.
Experimental Protocol: Synthesis of 2-Aminofluorene (adapted from Organic Syntheses)
-
Preparation of 2-Nitrofluorene: 2-Nitrofluorene can be prepared by the nitration of fluorene (B118485) using nitric acid in glacial acetic acid. The resulting crude product is then purified by crystallization.
-
Reduction to 2-Aminofluorene:
-
In a round-bottomed flask, a paste of 2-nitrofluorene is made with 78% ethanol (B145695).
-
A solution of calcium chloride in water and zinc dust are added to the suspension.
-
The mixture is refluxed for two hours.
-
The hot solution is filtered to remove zinc dust and zinc oxide.
-
The filtrate is poured into water to precipitate 2-aminofluorene as a white, flocculent solid.
-
The product is collected by filtration and recrystallized from 50% ethanol to yield purified 2-aminofluorene.
-
Deuteration of 2-Aminofluorene
The introduction of deuterium atoms onto the aromatic rings and the amino group can be achieved through hydrogen-deuterium exchange reactions under acidic conditions. Deuterated trifluoroacetic acid (CF₃COOD) is an effective reagent for this purpose.
Proposed Experimental Protocol: Synthesis of this compound
-
Preparation of Deuterated Trifluoroacetic Acid: Deuterated trifluoroacetic acid (CF₃COOD) can be prepared by the reaction of trifluoroacetic anhydride (B1165640) with deuterium oxide (D₂O).
-
Hydrogen-Deuterium Exchange:
-
2-Aminofluorene is dissolved in deuterated trifluoroacetic acid (CF₃COOD), which serves as both the solvent and the deuterium source.
-
The solution is stirred at an elevated temperature (e.g., 80 °C) for a specified period (e.g., 8 hours) to facilitate the exchange of aromatic and amino protons with deuterium.
-
The reaction progress and the degree of deuteration can be monitored by techniques such as NMR spectroscopy or mass spectrometry.
-
Upon completion, the deuterated product is isolated by neutralization of the acid and extraction with an organic solvent.
-
The solvent is removed under reduced pressure to yield this compound.
-
Further purification can be achieved by recrystallization.
-
Metabolic Activation of 2-Aminofluorene
2-Aminofluorene is a procarcinogen that requires metabolic activation to exert its genotoxic effects. The metabolic pathway involves a series of enzymatic reactions primarily occurring in the liver, leading to the formation of reactive electrophiles that can bind to DNA, forming adducts and inducing mutations. The deuterated form, this compound, is a valuable tool for studying these metabolic pathways due to the kinetic isotope effect, which can alter the rate of metabolism at deuterated positions.
The following diagram illustrates the key steps in the metabolic activation of 2-aminofluorene.
Caption: Metabolic activation pathway of 2-aminofluorene.
Experimental Workflows
This compound is a critical tool in various experimental workflows designed to understand the mechanisms of action of 2-aminofluorene.
Caption: General experimental workflow using this compound.
This guide provides a foundational understanding of this compound for researchers and professionals. While specific experimental data for the deuterated compound remains limited, the provided information on its non-deuterated counterpart, along with proposed synthesis routes and its application in understanding metabolic pathways, serves as a robust starting point for further investigation and use in experimental settings.
References
The Role of Deuterated 2-Aminofluorene in Advanced Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (B1664046) (2-AF) is a well-recognized arylamine compound known for its mutagenic and carcinogenic properties.[1][2][3] Its study is crucial for understanding the mechanisms of chemical carcinogenesis and for assessing the risks associated with exposure to similar compounds. In the precise and quantitative analysis of 2-aminofluorene and its metabolic fate, deuterated 2-aminofluorene emerges as an indispensable tool. This technical guide elucidates the fundamental purpose of deuterated 2-aminofluorene, focusing on its application as an internal standard in mass spectrometry and as a tracer in metabolic studies.
Core Application: An Internal Standard for Quantitative Analysis
The primary and most critical application of deuterated 2-aminofluorene is as an internal standard for the quantitative analysis of 2-aminofluorene, particularly in complex biological matrices.[4][5][6] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard in quantitative mass spectrometry-based bioanalysis.[5][6]
The principle behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest (the non-deuterated 2-aminofluorene). By replacing one or more hydrogen atoms with deuterium (B1214612), the molecular weight of the compound is increased without significantly altering its chemical properties, such as polarity, solubility, and chromatographic retention time.[5][7]
Advantages of Using Deuterated 2-Aminofluorene as an Internal Standard:
-
Correction for Matrix Effects: Biological samples (e.g., plasma, urine, tissue homogenates) are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement.[6] Since deuterated 2-aminofluorene co-elutes with the native 2-aminofluorene and experiences the same matrix effects, the ratio of their signals remains constant, allowing for accurate quantification.[5][6]
-
Compensation for Sample Loss: During sample preparation, which can involve extraction, purification, and derivatization steps, some of the analyte may be lost. By adding a known amount of deuterated 2-aminofluorene at the beginning of the sample preparation process, any losses will affect both the analyte and the internal standard equally, thus ensuring the accuracy of the final measurement.
-
Improved Precision and Accuracy: The use of a deuterated internal standard significantly improves the precision and accuracy of the analytical method by accounting for variations in instrument response and injection volume.[4][5]
Quantitative Data Summary
The following table summarizes the key mass spectrometric data for 2-aminofluorene and a hypothetical deuterated analog (2-aminofluorene-d7). The exact mass difference will depend on the number and position of the deuterium atoms.
| Compound | Chemical Formula | Exact Mass (m/z) |
| 2-Aminofluorene | C₁₃H₁₁N | 181.0891 |
| 2-Aminofluorene-d₇ | C₁₃H₄D₇N | 188.1332 |
Experimental Protocol: Quantitative Analysis of 2-Aminofluorene using LC-MS/MS with a Deuterated Internal Standard
This section outlines a typical experimental workflow for the quantification of 2-aminofluorene in a biological matrix.
-
Sample Preparation:
-
To a known volume of the biological sample (e.g., 100 µL of plasma), add a precise amount of deuterated 2-aminofluorene solution of known concentration.
-
Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.
-
Evaporate the solvent and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
Chromatographic Separation:
-
Inject the prepared sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Employ a suitable reversed-phase column (e.g., C18) to separate 2-aminofluorene and its deuterated internal standard from other components in the sample.
-
Use an isocratic or gradient elution with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a modifier like formic acid to improve ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC system is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to selectively detect and quantify the precursor-to-product ion transitions for both 2-aminofluorene and deuterated 2-aminofluorene.
-
Logical Workflow for Quantitative Analysis
Application in Metabolic Studies
Another significant purpose of deuterated 2-aminofluorene is its use as a tracer in metabolic studies to investigate the biotransformation of 2-aminofluorene in biological systems.[8] The metabolic activation of 2-aminofluorene is a critical step in its carcinogenic activity.[1][9][10]
By introducing deuterated 2-aminofluorene into an in vitro (e.g., liver microsomes) or in vivo (e.g., animal models) system, researchers can track the metabolic fate of the compound. The deuterium atoms act as a stable isotopic label that can be readily detected by mass spectrometry. This allows for the identification and characterization of metabolites, as the mass difference between the deuterated and non-deuterated forms will be maintained in the metabolites.
Experimental Protocol: In Vitro Metabolic Study of 2-Aminofluorene
-
Incubation:
-
Incubate deuterated 2-aminofluorene with a metabolically active system, such as rat liver microsomes, in the presence of necessary cofactors (e.g., NADPH).
-
The incubation is carried out for a specific period at a controlled temperature.
-
-
Sample Quenching and Extraction:
-
Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Extract the metabolites from the incubation mixture using an appropriate organic solvent.
-
-
LC-MS/MS Analysis:
-
Analyze the extract using LC-MS/MS to identify potential metabolites.
-
The mass spectrometer is operated in full scan or product ion scan mode to detect ions with the expected mass shift corresponding to the deuterated label and the addition of metabolic functional groups (e.g., hydroxyl group for hydroxylation).
-
Signaling Pathway: Metabolic Activation of 2-Aminofluorene
Conclusion
Deuterated 2-aminofluorene is a vital tool for researchers in the fields of analytical chemistry, toxicology, and drug metabolism. Its primary purpose is to serve as a highly reliable internal standard for the accurate quantification of 2-aminofluorene in biological matrices, overcoming challenges such as matrix effects and sample loss during preparation. Furthermore, its use as a stable isotope tracer is invaluable for elucidating the metabolic pathways of 2-aminofluorene, providing critical insights into the mechanisms of its carcinogenicity. The methodologies and principles outlined in this guide underscore the importance of deuterated analogs in advancing our understanding of the biological effects of xenobiotics.
References
- 1. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 3. oehha.ca.gov [oehha.ca.gov]
- 4. lcms.cz [lcms.cz]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Deuterated Compounds [simsonpharma.com]
- 9. Metabolic activation of 2-aminofluorene in the Salmonella mutagenicity assay by different S-9 preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolism of 2-aminofluorene by human polymorphonuclear leukocytes: more evidence for the association between inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Isotopic Purity and Stability of 2-AminoFluorene-D11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core attributes of 2-AminoFluorene-D11, focusing on its isotopic purity and stability. The information presented herein is essential for ensuring the accuracy and reliability of research and development activities involving this deuterated analogue of the well-known mutagen 2-aminofluorene.
Quantitative Data Summary
The isotopic purity and chemical purity of commercially available this compound are critical parameters for its use as an internal standard or in metabolic studies. The following table summarizes the typical specifications provided by suppliers.
| Parameter | Specification | Source |
| Isotopic Enrichment | ≥ 98 atom % D | [1][2] |
| Chemical Purity | ≥ 98% | [1][2] |
Stability and Storage
Proper storage and handling are paramount to maintaining the integrity of this compound. While specific long-term stability studies on the neat compound are not extensively published, general knowledge of aromatic amine stability provides valuable guidance.
Recommended Storage: Store at room temperature.[2]
Stability Considerations:
-
Temperature: Aromatic amines generally exhibit good stability at controlled room temperature and are even more stable at lower temperatures (-20°C or -70°C). A study on various aromatic amines in urine demonstrated stability for up to 14 months at -70°C.
-
Light: As with many aromatic compounds, exposure to light should be minimized to prevent potential photodegradation.
-
Solvents: When in solution, the choice of solvent can impact stability. Toluene is a common solvent for delivery. For analytical purposes, solutions in solvents like methanol (B129727) or acetonitrile (B52724) should be prepared fresh or their stability evaluated over the intended period of use.
-
Re-analysis: It is recommended to re-analyze the chemical purity of the compound after three years of storage.
Experimental Protocols
Accurate determination of isotopic purity and assessment of stability are crucial for the confident use of this compound. The following sections detail the recommended experimental protocols.
Determination of Isotopic Purity
3.1.1. Mass Spectrometry (MS)
Mass spectrometry is the primary technique for determining the isotopic enrichment of a deuterated compound.
Objective: To determine the atom percent of deuterium (B1214612) in this compound.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Prepare a similar solution of non-deuterated 2-Aminofluorene as a reference standard.
-
-
Instrumentation:
-
A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is preferred for accurate mass measurements.
-
Use an appropriate ionization source, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum of both the deuterated and non-deuterated standards.
-
Ensure sufficient resolution to distinguish between the different isotopic peaks.
-
-
Data Analysis:
-
Identify the molecular ion cluster for both samples.
-
For the non-deuterated standard, determine the natural isotopic abundance of carbon-13 and other isotopes contributing to the M+1, M+2, etc., peaks.
-
For the this compound sample, measure the relative intensities of the ion corresponding to the fully deuterated molecule and any ions corresponding to molecules with fewer deuterium atoms.
-
Correct the measured intensities for the contribution of natural isotopes based on the data from the non-deuterated standard.
-
Calculate the isotopic enrichment (atom % D) using the corrected intensities.
-
3.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to assess the degree of deuteration at specific positions.
Objective: To confirm the absence of protons at the deuterated positions.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
-
Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include a calibrated 90° pulse, a long relaxation delay (e.g., 5 times the longest T₁), and a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the signals corresponding to any residual protons in the this compound molecule.
-
Integrate the signal from the internal standard.
-
The absence or very low intensity of signals in the regions corresponding to the deuterated positions confirms high isotopic purity. The relative integrals can be used to quantify the level of any residual non-deuterated species.
-
Stability Indicating Method using High-Performance Liquid Chromatography (HPLC)
An HPLC method can be used to assess the chemical purity of this compound and to monitor its stability over time by detecting the formation of degradation products.
Objective: To separate this compound from potential impurities and degradation products.
Methodology:
-
Chromatographic Conditions (adapted from the analysis of 2-aminofluorene):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium (B1175870) acetate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of approximately 280 nm.
-
Injection Volume: 10 µL.
-
-
Forced Degradation Study:
-
To ensure the method is stability-indicating, perform a forced degradation study.
-
Expose solutions of this compound to stress conditions such as:
-
Acidic: 0.1 M HCl at 60°C for 24 hours.
-
Basic: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C for 48 hours.
-
Photolytic: Exposure to UV light for 24 hours.
-
-
Analyze the stressed samples by HPLC to demonstrate that the degradation products are resolved from the parent peak.
-
Visualizations
The following diagrams illustrate key workflows for the assessment of this compound.
Caption: Workflow for Isotopic Purity Determination.
Caption: Workflow for Stability Assessment.
References
An In-depth Technical Guide to the Synthesis and Characterization of 2-AminoFluorene-D11
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for 2-Aminofluorene-D11. This deuterated analog of 2-aminofluorene (B1664046) is a valuable tool in metabolic studies, mechanistic investigations, and as an internal standard in analytical chemistry. The methodologies outlined herein are based on established chemical principles and provide a robust framework for its preparation and analysis.
Introduction
2-Aminofluorene is a well-studied arylamine known for its carcinogenic properties, making it a model compound in toxicology and cancer research.[1] The use of isotopically labeled compounds, such as this compound, is crucial for elucidating metabolic pathways, quantifying exposure, and understanding the mechanisms of toxicity. Deuterium (B1214612) labeling can alter the metabolic fate of a compound due to the kinetic isotope effect, providing valuable insights for drug development and safety assessment. This guide details a feasible multi-step synthesis and the subsequent analytical characterization of this compound.
Proposed Synthesis of this compound
A three-step synthetic pathway is proposed for the preparation of this compound, commencing with the nitration of fluorene (B118485), followed by deuteration of the resulting 2-nitrofluorene (B1194847), and culminating in the reduction of the deuterated nitro intermediate.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols: Synthesis
Step 1: Synthesis of 2-Nitrofluorene
This procedure is adapted from established methods for the nitration of fluorene.[2]
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve fluorene (0.36 mol) in 500 mL of glacial acetic acid with warming.
-
Cool the solution to 50°C and add concentrated nitric acid (1.3 mol) dropwise over 15 minutes while maintaining the temperature.
-
After the addition is complete, heat the reaction mixture to 80°C for 5 minutes.
-
Allow the mixture to cool to room temperature, which will cause the precipitation of 2-nitrofluorene.
-
Collect the solid product by filtration, wash with cold glacial acetic acid, followed by water.
-
Recrystallize the crude product from glacial acetic acid to obtain pure 2-nitrofluorene.
Step 2: Deuteration of 2-Nitrofluorene to 2-Nitrofluorene-d9
This proposed method utilizes acid-catalyzed hydrogen-deuterium exchange.
-
Place 2-nitrofluorene (1 part by weight) in a sealed reaction vessel.
-
Add a mixture of deuterated sulfuric acid (D₂SO₄) and deuterium oxide (D₂O) (e.g., a 1:4 v/v mixture) in excess.
-
Heat the mixture with vigorous stirring at an elevated temperature (e.g., 100-120°C) for an extended period (24-48 hours) to facilitate complete isotopic exchange on the aromatic rings.
-
Monitor the progress of the reaction by taking aliquots and analyzing by ¹H NMR to confirm the disappearance of aromatic proton signals.
-
Upon completion, cool the reaction mixture and carefully pour it onto ice.
-
Neutralize the mixture with a suitable base (e.g., sodium carbonate).
-
Extract the deuterated product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-nitrofluorene-d9.
Step 3: Reduction of 2-Nitrofluorene-d9 to this compound
This procedure is a modification of the reduction of 2-nitrofluorene using hydrazine (B178648) hydrate (B1144303) and a palladium catalyst.[3]
-
In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend 2-nitrofluorene-d9 (e.g., 30 g) in 95% ethanol (B145695) (250 mL).
-
Add a catalytic amount of 10% palladium on charcoal (Pd/C) (e.g., 0.1 g) previously moistened with ethanol.
-
Heat the mixture to 50°C and add hydrazine hydrate (e.g., 15 mL) dropwise over 30 minutes. The reaction is exothermic.
-
After the initial reaction subsides, add an additional portion of the Pd/C catalyst (e.g., 0.1 g) and heat the mixture to reflux for 1 hour.
-
Filter the hot solution through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
To exchange the amine protons for deuterium, dissolve the residue in a suitable solvent and treat with D₂O. Repetition of this step may be necessary to achieve high levels of deuteration at the amine group.
-
Isolate the final product, this compound, by recrystallization.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The following table summarizes the key physical and spectral properties.
| Property | Value |
| Chemical Formula | C₁₃D₉H₂N (assuming non-deuterated amine) or C₁₃D₁₁N |
| Molecular Weight | 192.30 g/mol |
| Appearance | Expected to be a white to tan solid |
| Melting Point | Expected to be similar to 2-aminofluorene (125-132 °C)[1] |
| Isotopic Enrichment | Target >98 atom % D |
Table 1: Physical and Chemical Properties of this compound.
Analytical Workflow
Caption: Analytical workflow for the characterization of this compound.
Experimental Protocols: Characterization
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the synthesized product in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination.
-
Analysis: Acquire the mass spectrum in positive ion mode using electrospray ionization (ESI) or an alternative appropriate ionization technique. The spectrum is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 193.30. The isotopic distribution will confirm the high level of deuterium incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire the ¹H NMR spectrum. For a highly deuterated sample, the aromatic region (typically ~7.0-8.0 ppm for the non-deuterated compound) should be devoid of signals, confirming the successful exchange of aromatic protons.[4] Any residual signals can be used to quantify the level of deuteration. The amine protons, if not exchanged, would appear as a broad singlet.
-
-
¹³C NMR:
-
Sample Preparation: Prepare a more concentrated sample in a deuterated solvent.
-
Analysis: Acquire a proton-decoupled ¹³C NMR spectrum. The signals corresponding to the deuterated carbons will appear as triplets due to ¹J(C,D) coupling. The chemical shifts are expected to be very similar to those of the non-deuterated 2-aminofluorene.
-
Purity Analysis (e.g., High-Performance Liquid Chromatography - HPLC)
-
Method Development: Develop a suitable HPLC method using a reverse-phase column (e.g., C18) and a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), with or without a modifier like formic acid or trifluoroacetic acid.
-
Analysis: Inject a solution of the synthesized compound and monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 287 nm). A single major peak will indicate the high purity of the compound.
Conclusion
This technical guide presents a detailed and practical approach for the synthesis and characterization of this compound. The proposed synthetic route, leveraging known organic transformations, provides a clear path to obtaining this valuable isotopically labeled compound. The comprehensive characterization workflow ensures the confirmation of its structure, purity, and isotopic enrichment, making it a reliable standard for advanced research in drug metabolism, toxicology, and analytical chemistry. The successful implementation of these protocols will enable researchers to further investigate the biological and chemical properties of 2-aminofluorene with greater precision.
References
Technical Guide: 2-AminoFluorene-D11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-AminoFluorene-D11, a deuterated analog of the well-studied arylamine, 2-Aminofluorene. This guide is intended for professionals in research, scientific, and drug development fields who utilize stable isotope-labeled compounds as internal standards for quantitative analysis.
Core Compound Data
Quantitative data for this compound and its non-deuterated counterpart, 2-Aminofluorene, are summarized below for easy reference and comparison.
| Property | This compound | 2-Aminofluorene |
| CAS Number | 347841-44-5 | 153-78-6[1][2][3][4][5] |
| Molecular Formula | C₁₃D₁₁N | C₁₃H₁₁N[1] |
| Molecular Weight | 192.30 g/mol | 181.23 g/mol [1][2][3][4] |
| Appearance | White to tan solid | White to tan solid[4] |
| Melting Point | Not specified | 125-132 °C[4] |
Scientific Background: Carcinogenicity of 2-Aminofluorene
2-Aminofluorene (2-AF) is a synthetic arylamine that has been extensively studied as a model carcinogen.[4] Its carcinogenicity is not a direct action of the molecule itself but rather a consequence of its metabolic activation into reactive electrophiles that can form covalent adducts with DNA.[1][6] This DNA damage, if not properly repaired, can lead to mutations and ultimately initiate tumorigenesis.[6]
The metabolic activation of 2-AF is a complex process involving several enzymatic pathways, primarily in the liver.[6] Key steps include N-acetylation to form 2-acetylaminofluorene (B57845) (2-AAF) and N-oxidation by cytochrome P450 enzymes to yield N-hydroxy-2-aminofluorene.[6] These intermediates can be further metabolized to highly reactive species that readily bind to DNA, forming adducts that are considered a crucial step in the initiation of cancer.[7][8]
Metabolic Activation Pathway of 2-Aminofluorene
The following diagram illustrates the key steps in the metabolic activation of 2-Aminofluorene, leading to the formation of DNA-reactive metabolites.
Experimental Protocols: Quantification of 2-Aminofluorene using this compound by LC-MS/MS
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for the accurate quantification of 2-Aminofluorene in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The internal standard is added at the beginning of the sample preparation process to correct for analyte loss during extraction and for variations in instrument response.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Fortification: Collect the biological sample (e.g., 1 mL of urine or plasma). Fortify the sample with a known concentration of this compound in a suitable solvent (e.g., methanol).
-
Enzymatic Hydrolysis (for urine samples): To measure total 2-Aminofluorene (free and conjugated), treat the urine sample with β-glucuronidase/arylsulfatase at 37°C for a minimum of 4 hours to deconjugate the metabolites.
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol (B129727) followed by deionized water.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte and internal standard with an appropriate organic solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Aminofluorene: Precursor ion (m/z) 182.1 → Product ion (m/z) 165.1
-
This compound: Precursor ion (m/z) 193.2 → Product ion (m/z) 174.2
-
-
Instrument Parameters: Optimize collision energy and other source parameters for maximum signal intensity for both the analyte and the internal standard.
-
Experimental Workflow
The following diagram outlines a typical workflow for the quantitative analysis of 2-Aminofluorene in a biological matrix using a deuterated internal standard.
References
- 1. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Liquid chromatography-tandem mass spectrometry method of urine analysis for determining human variation in carcinogen metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated LC–MS/MS Assay for the Simultaneous Quantification of the FDA-Approved Anticancer Mixture (Encorafenib and Binimetinib): Metabolic Stability Estimation [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of pharmaceutical compounds in tissue and plasma samples using selective ion accumulation with multiple mass isolation windows - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A liquid chromatography--tandem mass spectrometry multiresidue method for quantification of specific metabolites of organophosphorus pesticides, synthetic pyrethroids, selected herbicides, and deet in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of 2-AminoFluorene-D11 in Advancing Toxicology Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the rationale and application of 2-AminoFluorene-D11 as a crucial tool in modern toxicology studies. 2-Aminofluorene (B1664046) (2-AF) is a well-established model procarcinogen, and understanding its metabolic activation, mechanism of toxicity, and dosimetry is paramount in chemical safety assessment. The use of its deuterated analog, this compound, significantly enhances the accuracy and reliability of analytical methods employed to study this compound, particularly in the context of biomonitoring and risk assessment.
Rationale for Utilizing this compound in Toxicology
The primary and most critical application of this compound in toxicology is its use as an internal standard in quantitative analysis, predominantly in conjunction with mass spectrometry-based techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The core principle behind using a stable isotope-labeled internal standard like this compound is to correct for the variability and potential loss of the target analyte (2-aminofluorene) during the entire analytical workflow. This includes sample preparation, extraction, chromatographic separation, and ionization in the mass spectrometer.
Key advantages of using this compound as an internal standard include:
-
Similar Chemical and Physical Properties: this compound is chemically identical to 2-aminofluorene, with the only difference being the replacement of eleven hydrogen atoms with deuterium. This ensures that it behaves almost identically to the native compound during extraction and chromatography, co-eluting with the analyte of interest.
-
Correction for Matrix Effects: Biological samples (e.g., urine, plasma, tissue homogenates) are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, leading to ion suppression or enhancement. As this compound co-elutes with 2-aminofluorene, it experiences the same matrix effects, allowing for accurate correction of the analyte signal.
-
Improved Accuracy and Precision: By normalizing the response of the analyte to that of the known concentration of the internal standard, the accuracy and precision of the quantitative measurement are significantly improved, leading to more reliable and reproducible toxicological data.
-
Mass-Based Differentiation: The mass difference between 2-aminofluorene and this compound allows for their distinct detection by the mass spectrometer, even though they co-elute chromatographically.
Quantitative Data in 2-Aminofluorene Toxicology
The carcinogenic and toxic effects of 2-aminofluorene are often studied through its more stable and equally potent N-acetylated metabolite, 2-acetylaminofluorene (B57845) (2-AAF). The following tables summarize dose-response data from studies on 2-AAF in rats, which provide valuable insights into the potencies of these related compounds.
Table 1: Dose-Response of 2-Acetylaminofluorene on the Induction of Preneoplastic Foci in Rat Liver
| 2-AAF Dose in Diet (ppm) | Duration of Treatment | Number of GST-P-positive Foci/cm² (mean ± SD) |
| 0 (Control) | 8 weeks | 0.2 ± 0.1 |
| 30 | 8 weeks | 8.3 ± 2.1 |
| 35 | 8 weeks | 12.5 ± 3.5 |
| 45 | 8 weeks | 21.7 ± 5.8 |
| 60 | 8 weeks | 35.1 ± 9.2 |
| 100 | 8 weeks | 58.4 ± 14.6 |
| 150 | 8 weeks | 89.2 ± 22.3 |
Data adapted from studies on the dose-dependent development of pre-neoplastic liver cell foci induced by 2-acetylaminofluorene.
Table 2: Dose-Dependent Effects of 2-Acetylaminofluorene on Hepatocyte Proliferation in Rats
| 2-AAF Dose in Diet (ppm) | Duration of Treatment | BrdU Labeling Index in GST-P-positive Foci (%) | BrdU Labeling Index in Surrounding Hepatocytes (%) |
| 0 (Control) | 8 weeks | - | 0.5 ± 0.2 |
| 30 | 8 weeks | 4.2 ± 1.1 | 0.8 ± 0.3 |
| 60 | 8 weeks | 6.8 ± 1.7 | 1.1 ± 0.4 |
| 100 | 8 weeks | 9.5 ± 2.4 | 1.5 ± 0.5 |
| 150 | 8 weeks | 12.3 ± 3.1 | 2.1 ± 0.7 |
BrdU (Bromodeoxyuridine) labeling index is a measure of cell proliferation. Data are representative of findings in carcinogenicity studies.
Experimental Protocols
Quantification of 2-Aminofluorene in Urine using LC-MS/MS with this compound Internal Standard
This protocol outlines a general procedure for the analysis of 2-aminofluorene in urine samples.
A. Sample Preparation (Hydrolysis and Extraction)
-
Spiking with Internal Standard: To 1 mL of urine sample, add a known amount of this compound (e.g., 10 ng).
-
Alkaline Hydrolysis: Add 1 mL of 1 M NaOH to the urine sample. Heat at 80°C for 30 minutes to hydrolyze any potential conjugates of 2-aminofluorene.
-
Neutralization and Extraction: After cooling, neutralize the sample with 1 M HCl. Perform a liquid-liquid extraction by adding 5 mL of a suitable organic solvent (e.g., methyl tert-butyl ether), vortexing for 5 minutes, and centrifuging to separate the phases.
-
Drying and Reconstitution: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
B. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-aminofluorene from other matrix components (e.g., 5% B to 95% B over 10 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Aminofluorene: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 154.1 (tentative, representing loss of NH2 and H).
-
This compound: Precursor ion (Q1) m/z 193.2 -> Product ion (Q3) m/z 165.2 (tentative, based on the fragmentation of the unlabeled compound).
-
-
Collision Energy: Optimized for each transition to achieve maximum signal intensity.
-
Analysis of 2-Aminofluorene-DNA Adducts by ³²P-Postlabeling
This method is highly sensitive for the detection of DNA adducts.
-
DNA Isolation: Isolate DNA from tissues of interest using standard phenol-chloroform extraction or commercial kits.
-
DNA Hydrolysis: Enzymatically digest the DNA to mononucleotides using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment: Enrich the adducted nucleotides, for example, by butanol extraction.
-
³²P-Labeling: Label the 3'-phosphate of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
Chromatographic Separation: Separate the ³²P-labeled adducts using multi-dimensional thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify using phosphorimaging or scintillation counting.
Visualizations
Metabolic Activation Pathway of 2-Aminofluorene
Caption: Metabolic activation of 2-aminofluorene to reactive intermediates that form DNA adducts.
Experimental Workflow for Quantification of 2-Aminofluorene in Urine
Caption: A typical workflow for the quantitative analysis of 2-aminofluorene in urine samples.
2-AminoFluorene-D11 as a stable isotope-labeled internal standard
An In-depth Technical Guide to 2-Aminofluorene-d11 as a Stable Isotope-Labeled Internal Standard
Introduction
In the fields of toxicology, environmental science, and drug development, the precise and accurate quantification of aromatic amines is critical due to their potential carcinogenicity.[1][2] 2-Aminofluorene (2-AF) is a synthetic arylamine that is a known carcinogen, capable of forming DNA adducts and inducing tumors in various tissues.[1][2][3] Its detection at trace levels requires highly sensitive and robust analytical methods.
This technical guide focuses on the application of this compound (2-AF-d11) as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of 2-AF. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry, a technique known as isotope dilution mass spectrometry (IDMS).[4][5][6] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, but is distinguishable by mass.[7] This co-elution and similar behavior allow it to accurately correct for variability in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[8][9]
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of 2-AF-d11, including its physicochemical properties, the principles of its use, and a detailed, representative analytical protocol.
Physicochemical Properties
A direct comparison of the unlabeled analyte (2-Aminofluorene) and its stable isotope-labeled internal standard (this compound) is essential for analytical method development. The key difference is the mass, which allows for differentiation by a mass spectrometer.
| Property | 2-Aminofluorene (Analyte) | This compound (Internal Standard) |
| Synonyms | 2-Fluorenamine, 9H-Fluoren-2-amine | 2-Fluorenamine-d11 |
| Molecular Formula | C₁₃H₁₁N[10] | C₁₃D₁₁N |
| CAS Number | 153-78-6[10][11] | 347841-44-5[12] |
| Molecular Weight | 181.23 g/mol [1][10][11] | 192.30 g/mol [12] |
| Isotopic Enrichment | Not Applicable | ≥98 atom % D[12] |
| Appearance | White to tan crystal powder[1][10] | Not specified (typically similar to unlabeled) |
| Melting Point | 124-132 °C[1][11] | Not specified |
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The core principle of IDMS is the addition of a known quantity of the isotopically labeled standard (2-AF-d11) to a sample containing an unknown quantity of the native analyte (2-AF) at the earliest stage of the analytical workflow.[5][7][9] The SIL-IS and the analyte are assumed to experience identical losses during sample preparation and identical ionization efficiency (or suppression) in the mass spectrometer's ion source.[9]
Quantification is not based on the absolute signal intensity of the analyte, but on the ratio of the analyte's signal to the signal of the known-concentration internal standard.[5][6] This ratio is then used to determine the initial concentration of the analyte in the sample by referencing a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
References
- 1. 2-Aminofluorene - Wikipedia [en.wikipedia.org]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isotope dilution - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cdnisotopes.com [cdnisotopes.com]
Understanding the Mass Shift of 2-Aminofluorene-D11: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mass shift observed for 2-Aminofluorene-D11, a deuterated isotopologue of the carcinogenic aromatic amine, 2-Aminofluorene. This document details the principles behind its use as an internal standard in mass spectrometry, its metabolic fate, and relevant experimental protocols.
Introduction to 2-Aminofluorene and its Deuterated Analog
2-Aminofluorene (2-AF) is a well-characterized mutagen and carcinogen that requires metabolic activation to exert its toxic effects. In quantitative bioanalytical studies, stable isotope-labeled internal standards are crucial for achieving accurate and precise measurements by correcting for variations in sample preparation and instrument response. This compound (2-AF-D11) serves as an ideal internal standard for the quantification of 2-AF and its metabolites in various biological matrices. The incorporation of eleven deuterium (B1214612) atoms results in a significant and predictable mass shift, allowing for its clear differentiation from the unlabeled analyte in mass spectrometric analyses.
The Mass Shift of this compound
The fundamental principle behind the utility of 2-AF-D11 in quantitative analysis is its increased molecular weight compared to the endogenous 2-AF. This mass difference, or mass shift, is a direct result of replacing eleven hydrogen atoms with their heavier isotope, deuterium.
Theoretical Mass Shift Calculation
The theoretical monoisotopic masses of 2-Aminofluorene and this compound are presented in Table 1. The mass shift is the difference between the molecular weight of the deuterated and non-deuterated compounds.
| Compound | Chemical Formula | Monoisotopic Mass (Da) |
| 2-Aminofluorene | C₁₃H₁₁N | 181.0891 |
| This compound | C₁₃D₁₁N | 192.1578 |
| Mass Shift | 11.0687 |
Table 1: Theoretical Mass Data for 2-Aminofluorene and this compound.
Synthesis of this compound
While specific commercial synthesis routes are proprietary, a general and plausible synthetic workflow for preparing deuterated aromatic amines like this compound involves the reduction of a deuterated nitro-aromatic precursor.
This process would likely start with a deuterated fluorene (B118485) backbone, followed by nitration and subsequent reduction of the nitro group to an amine. Further deuterium exchange reactions can be employed to achieve the desired level of deuteration.
Metabolic Activation of 2-Aminofluorene
The carcinogenicity of 2-Aminofluorene is linked to its metabolic activation into reactive electrophiles that can form adducts with DNA. Understanding this pathway is critical for toxicological studies and drug development. 2-AF-D11 is an invaluable tool for tracing and quantifying these metabolic products. The primary metabolic pathway involves N-oxidation and acetylation, primarily mediated by cytochrome P450 enzymes in the liver[1].
Experimental Protocols for Quantitative Analysis
The use of this compound as an internal standard is central to the accurate quantification of 2-Aminofluorene and its metabolites in biological matrices. Below are representative experimental protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation from Biological Matrices
A generic workflow for the extraction of aromatic amines from a biological matrix (e.g., urine, tissue homogenate) is outlined below.
Detailed Protocol for Urine Sample Preparation:
-
To 1 mL of urine, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).
-
Add 100 µL of β-glucuronidase/arylsulfatase solution and incubate at 37°C for 2 hours to hydrolyze conjugated metabolites.
-
Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate (B1210297) and vortexing for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the phases.
-
Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the appropriate solvent (e.g., mobile phase for LC-MS/MS or a derivatizing agent for GC-MS).
GC-MS Analysis
For GC-MS analysis, derivatization is often required to improve the volatility and chromatographic properties of the amines.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Initial 80°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored m/z (2-AF) | e.g., 181 (molecular ion), 180, 152 (fragments) |
| Monitored m/z (2-AF-D11) | e.g., 192 (molecular ion) |
Table 2: Typical GC-MS Parameters for 2-Aminofluorene Analysis.
LC-MS/MS Analysis
LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2-Aminofluorene and its metabolites without the need for derivatization.
| Parameter | Setting |
| Liquid Chromatograph | |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition (2-AF) | e.g., 182.1 -> 165.1 |
| MRM Transition (2-AF-D11) | e.g., 193.2 -> 174.2 |
Table 3: Typical LC-MS/MS Parameters for 2-Aminofluorene Analysis.
Data Presentation and Interpretation
The use of 2-AF-D11 allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. This ratiometric approach corrects for variations during the analytical process, leading to highly reliable quantitative data.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) |
| 2-Aminofluorene | 182.1 | 165.1 | 5.2 |
| N-hydroxy-2-AF | 198.1 | 180.1 | 4.8 |
| 2-Acetylaminofluorene | 224.1 | 182.1 | 6.1 |
| N-hydroxy-2-AAF | 240.1 | 180.1 | 5.7 |
| This compound (IS) | 193.2 | 174.2 | 5.2 |
Table 4: Example MRM transitions and expected retention times for 2-Aminofluorene and its metabolites.
Conclusion
The significant and well-defined mass shift of this compound makes it an indispensable tool for the accurate and precise quantification of 2-Aminofluorene and its metabolites in complex biological matrices. Its use in conjunction with modern mass spectrometric techniques provides researchers, scientists, and drug development professionals with a robust methodology to investigate the toxicology, metabolism, and pharmacokinetics of this important environmental and research compound. The detailed protocols and metabolic pathway information provided in this guide serve as a valuable resource for designing and executing such studies.
References
Technical Guide: 2-AminoFluorene-D11 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-AminoFluorene-D11, a deuterated analog of the well-studied mutagen 2-Aminofluorene. This document is intended for researchers in toxicology, pharmacology, and drug metabolism, offering key information on suppliers, representative analytical data, and relevant biological pathways. The inclusion of a deuterated internal standard like this compound is critical for quantitative bioanalytical assays, enabling precise and accurate measurement of the parent compound in complex biological matrices.
Supplier Information
This compound is a specialized chemical available from several reputable suppliers of stable isotope-labeled compounds. While a specific Certificate of Analysis is typically provided upon purchase and is lot-dependent, the following companies are primary suppliers for this product:
-
C/D/N Isotopes
-
LGC Standards
-
MedchemExpress
-
ESSLAB
-
Alfa Chemistry
Researchers are advised to contact these suppliers directly to obtain lot-specific Certificates of Analysis and pricing information.
Representative Certificate of Analysis
The following table summarizes the typical quantitative data found on a Certificate of Analysis for this compound. This data is representative and may vary between suppliers and batches.
| Parameter | Specification | Representative Value |
| Chemical Formula | C₁₃H₂D₉N | C₁₃H₂D₉N |
| Molecular Weight | 190.30 g/mol | 190.30 g/mol |
| Isotopic Purity | ≥ 98 atom % D | 99.2 atom % D |
| Chemical Purity (by HPLC) | ≥ 98% | 99.5% |
| Appearance | Off-white to light brown solid | Conforms |
| Solubility | Soluble in methanol, DMSO | Conforms |
| CAS Number | 347841-44-5 | 347841-44-5 |
Experimental Protocols
The analysis of this compound, particularly when used as an internal standard for the quantification of 2-Aminofluorene, typically involves liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification of 2-Aminofluorene in a Biological Matrix using this compound as an Internal Standard
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of the biological sample (e.g., plasma, urine, tissue homogenate), add 10 µL of this compound internal standard solution (concentration will depend on the expected range of the analyte).
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Aminofluorene: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 154.1
-
This compound: Precursor ion (Q1) m/z 191.2 → Product ion (Q3) m/z 163.2
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity.
-
3. Data Analysis
-
Integrate the peak areas for both the analyte (2-Aminofluorene) and the internal standard (this compound).
-
Calculate the peak area ratio (analyte/internal standard).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the analyte for a series of calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Metabolic Activation of 2-Aminofluorene
2-Aminofluorene is a pro-carcinogen that requires metabolic activation to exert its genotoxic effects. The following diagram illustrates the key steps in its metabolic pathway, which often involves N-oxidation and acetylation, leading to the formation of reactive intermediates that can form DNA adducts.[1]
References
An In-Depth Technical Guide to the Carcinogenicity of 2-Aminofluorene and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the carcinogenicity of the aromatic amine 2-aminofluorene (B1664046) (2-AF), a well-established model carcinogen. It delves into the metabolic activation pathways, the formation of DNA adducts, and the resulting tumor development observed in various animal models. This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for carcinogenicity bioassays and DNA adduct analysis, and utilizes Graphviz diagrams to illustrate critical signaling pathways and experimental workflows. Furthermore, this guide explores the potential impact of isotopic substitution, specifically deuteration, on the carcinogenic activity of 2-aminofluorene. While direct experimental data on the deuterated analog is limited, this paper discusses the theoretical basis of the kinetic isotope effect (KIE) and its likely influence on the metabolic activation and, consequently, the carcinogenicity of a deuterated 2-AF analog. This analysis is intended to provide a scientific rationale for the potential of deuterium (B1214612) substitution as a strategy to mitigate the carcinogenic risk of aromatic amines.
Carcinogenicity of 2-Aminofluorene
2-Aminofluorene (2-AF) is a synthetic aromatic amine that has been extensively studied as a model compound for chemical carcinogenesis. It is not used commercially but is a valuable tool in cancer research.[1] The carcinogenicity of 2-AF is intrinsically linked to its metabolic activation to electrophilic intermediates that can covalently bind to cellular macromolecules, most notably DNA, leading to mutations and the initiation of cancer.[1][2]
Quantitative Data on Tumor Incidence
Numerous studies have demonstrated the carcinogenicity of 2-AF in various animal models, primarily rats and mice. The observed tumor types are dependent on the species, sex, and route of administration. The following tables summarize the key findings from selected carcinogenicity studies.
Table 1: Carcinogenicity of 2-Aminofluorene in Rats
| Strain | Sex | Route of Administration | Dose | Duration | Target Organ(s) | Tumor Incidence (%) | Reference |
| Holtzman | Male | Diet | 294 ppm | 8 months | Liver, Ear Duct | Liver: 100%, Ear Duct: 56% | Miller et al., 1955 |
| Holtzman | Female | Diet | 294 ppm | 8 months | Mammary Gland, Ear Duct | Mammary Gland: 78%, Ear Duct: 56% | Miller et al., 1955 |
| Sprague-Dawley | Male | Diet | 0.03% | 33 weeks | Liver, Small Intestine | Liver: 100%, Small Intestine: 44% | Morris et al., 1960 |
| Sprague-Dawley | Female | Diet | 0.03% | 33 weeks | Mammary Gland | Mammary Gland: 89% | Morris et al., 1960 |
Table 2: Carcinogenicity of 2-Aminofluorene in Mice
| Strain | Sex | Route of Administration | Dose | Duration | Target Organ(s) | Tumor Incidence (%) | Reference |
| C57BL/6 x C3H F1 | Male | Diet | 150 ppm | 24 months | Liver | 88% | Hottendorf & Pachter, 1982 |
| C57BL/6 x C3H F1 | Female | Diet | 150 ppm | 24 months | Liver, Bladder | Liver: 96%, Bladder: 100% | Hottendorf & Pachter, 1982 |
Metabolic Activation and Signaling Pathways
The carcinogenicity of 2-AF is not due to the compound itself but rather to its metabolic conversion to reactive electrophiles. The primary metabolic activation pathway involves a series of enzymatic reactions, primarily occurring in the liver.
The key steps in the metabolic activation of 2-aminofluorene are:
-
N-acetylation: 2-AF can be acetylated by N-acetyltransferases (NATs) to form 2-acetylaminofluorene (B57845) (2-AAF).[1] 2-AAF is also a potent carcinogen and is often used interchangeably with 2-AF in carcinogenicity studies.[3]
-
N-hydroxylation: Cytochrome P450 enzymes, particularly CYP1A2, catalyze the N-hydroxylation of both 2-AF and 2-AAF to form N-hydroxy-2-aminofluorene (N-OH-AF) and N-hydroxy-2-acetylaminofluorene (N-OH-AAF), respectively. This is a critical step in the activation process.
-
Esterification: The N-hydroxy metabolites can undergo further activation through esterification, primarily by sulfotransferases (SULTs) and N,O-acetyltransferases (NATs), to form highly reactive N-sulfonyloxy and N-acetoxy esters. These esters are considered the ultimate carcinogenic metabolites.
-
Formation of Nitrenium Ions: These reactive esters are unstable and can spontaneously decompose to form highly electrophilic nitrenium ions (Ar-N+H or Ar-N+COCH3), which readily react with nucleophilic sites on DNA.
The following diagram illustrates the metabolic activation pathway of 2-aminofluorene.
Caption: Metabolic activation pathway of 2-aminofluorene.
DNA Adduct Formation
The ultimate carcinogenic metabolites of 2-AF, the nitrenium ions, react with DNA to form covalent adducts. The primary sites of adduction are the C8 and N2 positions of guanine (B1146940) bases. The major DNA adducts formed are N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF) and 3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF). These adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which can result in mutations. If these mutations occur in critical genes, such as proto-oncogenes or tumor suppressor genes, they can lead to the initiation of cancer.
Experimental Protocols
Rodent Carcinogenicity Bioassay
The following is a generalized protocol for a two-year rodent carcinogenicity bioassay for an aromatic amine like 2-aminofluorene.
Objective: To evaluate the carcinogenic potential of a test chemical in rodents following long-term dietary administration.
Materials:
-
Test chemical (e.g., 2-aminofluorene)
-
Vehicle (e.g., diet)
-
Rodents (e.g., Sprague-Dawley rats and B6C3F1 mice), typically 50 animals per sex per group
-
Standard laboratory animal diet
-
Animal housing and care facilities compliant with regulatory guidelines
-
Necropsy and histology equipment
Procedure:
-
Dose Selection: Determine the maximum tolerated dose (MTD) and lower doses based on subchronic toxicity studies. Typically, a control group and at least two dose groups are used.
-
Animal Acclimation: Acclimate animals to the laboratory conditions for at least one week prior to the start of the study.
-
Diet Preparation: Prepare diets containing the test chemical at the specified concentrations. Diets should be prepared fresh weekly.
-
Dosing: Administer the test chemical in the diet for a period of up to two years.
-
Clinical Observations: Observe animals twice daily for signs of toxicity. Perform a detailed clinical examination weekly.
-
Body Weight and Food Consumption: Record body weights weekly for the first 13 weeks and monthly thereafter. Measure food consumption weekly.
-
Hematology and Clinical Chemistry: Collect blood samples at interim time points (e.g., 12, 18, and 24 months) for hematology and clinical chemistry analysis.
-
Necropsy: At the end of the study, or when animals are found moribund, perform a full necropsy on all animals.
-
Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in formalin, and process them for histopathological examination. A board-certified veterinary pathologist should evaluate the slides.
-
Data Analysis: Analyze tumor incidence data using appropriate statistical methods (e.g., Fisher's exact test, Cochran-Armitage trend test).
Caption: Workflow for a rodent carcinogenicity bioassay.
³²P-Postlabeling Assay for DNA Adducts
The ³²P-postlabeling assay is a highly sensitive method for the detection and quantification of DNA adducts.
Objective: To detect and quantify 2-aminofluorene-DNA adducts in biological samples.
Materials:
-
DNA sample (extracted from tissues of treated animals)
-
Micrococcal nuclease and spleen phosphodiesterase
-
T4 polynucleotide kinase
-
[γ-³²P]ATP
-
Polyethyleneimine (PEI)-cellulose thin-layer chromatography (TLC) plates
-
Scintillation counter or phosphorimager
Procedure:
-
DNA Digestion: Digest the DNA sample to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
-
Adduct Enrichment (Optional): For low levels of adducts, enrich the adducted nucleotides using methods like nuclease P1 digestion or butanol extraction.
-
³²P-Labeling: Label the 5'-hydroxyl group of the digested nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase.
-
TLC Chromatography: Separate the ³²P-labeled DNA adducts from the normal nucleotides using multi-dimensional TLC on PEI-cellulose plates.
-
Detection and Quantification: Detect the radioactive adduct spots by autoradiography and quantify the amount of radioactivity using a scintillation counter or phosphorimager. The level of DNA adducts is expressed as relative adduct labeling (RAL), which is the ratio of counts per minute (cpm) in the adduct spots to the cpm in the total nucleotides.
Caption: Workflow for the ³²P-postlabeling assay.
Deuterated 2-Aminofluorene: A Mechanistic Perspective
While there is a lack of direct experimental data on the carcinogenicity of deuterated 2-aminofluorene, the principles of the kinetic isotope effect (KIE) can be applied to predict its potential impact.
The Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. The substitution of hydrogen (¹H) with deuterium (²H or D) results in a significant mass change, which can lead to a substantial KIE. The C-D bond is stronger and vibrates at a lower frequency than the C-H bond. Consequently, more energy is required to break a C-D bond, and reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly than the corresponding reaction with a C-H bond. This is known as a primary KIE and is expressed as the ratio of the rate constants (kH/kD). For C-H bond cleavage, kH/kD values are typically in the range of 2 to 7.
Potential Impact of Deuteration on 2-Aminofluorene Carcinogenicity
The metabolic activation of 2-aminofluorene involves several steps, but the N-hydroxylation catalyzed by cytochrome P450 enzymes is a critical rate-determining step in its conversion to a carcinogen. This reaction involves the cleavage of a N-H bond.
Hypothetical Effects of Deuteration:
-
Deuteration at the Amino Group (N-D₂): Substitution of the hydrogens on the amino group with deuterium would likely lead to a primary KIE on the N-hydroxylation step. This would slow down the formation of N-hydroxy-2-aminofluorene, the proximate carcinogen. A reduction in the rate of formation of this key metabolite would, in turn, decrease the overall amount of the ultimate carcinogenic nitrenium ion produced, leading to lower levels of DNA adduct formation and a potential reduction in the carcinogenic potency of the deuterated 2-aminofluorene analog.
-
Deuteration on the Aromatic Ring (C-D): Deuteration at positions on the fluorene (B118485) ring system would likely have a smaller, secondary KIE, unless a C-H bond is directly involved in an alternative metabolic pathway that contributes to detoxification or activation. However, the primary impact is expected from deuteration at the site of metabolic activation.
The following diagram illustrates the logical relationship of how deuteration could impact the carcinogenicity of 2-aminofluorene.
Caption: Predicted effect of deuteration on 2-AF carcinogenicity.
Conclusion
2-Aminofluorene is a well-characterized aromatic amine carcinogen that induces tumors in multiple organs in experimental animals. Its carcinogenicity is dependent on its metabolic activation to reactive electrophiles that form DNA adducts, leading to mutations. This technical guide has summarized the quantitative data on its carcinogenicity, detailed the experimental protocols for its evaluation, and visualized the key metabolic pathways.
While direct experimental evidence is currently lacking for the carcinogenicity of a deuterated analog of 2-aminofluorene, a strong theoretical rationale based on the kinetic isotope effect suggests that deuteration at the amino group could significantly reduce its carcinogenic potential. By slowing down the critical N-hydroxylation step, the formation of the ultimate carcinogenic species would be diminished, leading to a decrease in DNA damage. This hypothesis warrants further investigation through in vitro metabolic studies and in vivo carcinogenicity bioassays of deuterated 2-aminofluorene. Such studies would not only provide valuable insights into the mechanisms of aromatic amine carcinogenesis but also contribute to the development of safer chemicals and potential strategies for cancer prevention.
References
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. Genetic toxicity of 2-acetylaminofluorene, 2-aminofluorene and some of their metabolites and model metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fifty years of research on N-acetyl-2-aminofluorene, one of the most versatile compounds in experimental cancer research - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 2-Aminofluorene using a Deuterated Internal Standard by LC-MS/MS
ABSTRACT:
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 2-Aminofluorene in biological matrices. The method utilizes 2-AminoFluorene-D11 as a stable isotope-labeled internal standard to ensure high accuracy and precision. The protocol described herein is designed for researchers, scientists, and drug development professionals requiring reliable bioanalytical data for this carcinogenic aromatic amine.
Introduction
2-Aminofluorene (2-AF) is a well-known arylamine and a suspected human carcinogen that is often studied as a model compound for carcinogenesis.[1] Accurate and sensitive quantification of 2-AF in biological samples is crucial for toxicological studies, environmental monitoring, and in the development of pharmaceuticals where it may be present as an impurity or metabolite. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such analyses. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry as it effectively compensates for variations in sample preparation, chromatography, and ionization.[2]
Experimental
Materials and Reagents
-
2-Aminofluorene (C13H11N, MW: 181.23 g/mol )[3]
-
This compound (C13D11N, MW: 192.30 g/mol )
-
Methanol (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Sample Preparation
A protein precipitation method is employed for the extraction of 2-Aminofluorene from plasma samples.
Protocol:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
Table 1: HPLC Parameters
| Parameter | Value |
| HPLC System | Standard UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| 2-Aminofluorene (Quantifier) | 182.1 | 153.1 | 100 | 25 |
| 2-Aminofluorene (Qualifier) | 182.1 | 127.1 | 100 | 35 |
| This compound (IS) | 193.1 | 162.1 | 100 | 25 |
Note: The MRM transitions for 2-Aminofluorene are based on its known fragmentation pattern, with the loss of NH3 and subsequent fragments. The transitions for the deuterated internal standard are predicted based on the same fragmentation with a mass shift corresponding to the deuterium (B1214612) labeling.
Method Validation (Illustrative Data)
The following tables present illustrative quantitative data based on typical performance for LC-MS/MS assays of small molecules in biological matrices.
Table 5: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| 2-Aminofluorene | 0.1 - 100 | >0.995 |
Table 6: Precision and Accuracy
| QC Level (ng/mL) | Precision (%RSD) | Accuracy (%Bias) |
| Low (0.3) | <15 | ±15 |
| Mid (10) | <15 | ±15 |
| High (80) | <15 | ±15 |
Table 7: Limits of Detection and Quantification
| Parameter | Value (ng/mL) |
| LOD | 0.05 |
| LOQ | 0.1 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for 2-Aminofluorene quantification.
Caption: Proposed fragmentation for 2-Aminofluorene and its internal standard.
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS method for the quantification of 2-Aminofluorene in biological matrices. The use of a deuterated internal standard ensures the reliability of the results. The described sample preparation, chromatographic, and mass spectrometric conditions can be readily implemented in a bioanalytical laboratory setting. This method is suitable for a variety of applications, including toxicology, environmental analysis, and pharmaceutical development.
References
Application Note and Protocol: Quantitative Analysis of 2-Aminofluorene in Biological Matrices using 2-AminoFluorene-D11 as an Internal Standard by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (2-AF) is a well-characterized arylamine compound known for its carcinogenic properties, primarily through the formation of DNA adducts after metabolic activation.[1][2][3][4] Its study is critical in toxicology, carcinogenesis research, and in the safety assessment of structurally related compounds. Accurate and precise quantification of 2-AF in biological matrices is essential for pharmacokinetic, metabolic, and toxicological studies.
This application note describes a robust and sensitive method for the quantitative analysis of 2-Aminofluorene in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-AminoFluorene-D11, to ensure high accuracy and precision by compensating for matrix effects, extraction variability, and instrument response fluctuations.[5][6]
Principle
The method is based on the principle of stable isotope dilution analysis. A known amount of this compound, which is chemically identical to 2-Aminofluorene but has a different mass, is added to the plasma samples at the beginning of the sample preparation process. Both the analyte and the internal standard are co-extracted and analyzed by LC-MS/MS. The ratio of the peak area of 2-Aminofluorene to the peak area of this compound is used to calculate the concentration of 2-Aminofluorene in the sample. This approach ensures that any variations during sample handling affect both the analyte and the internal standard equally, leading to reliable and reproducible results.
Materials and Reagents
-
Analytes: 2-Aminofluorene (Sigma-Aldrich, CAS: 153-78-6)
-
Internal Standard: this compound (Supplier and CAS to be sourced by the user)
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic Acid (LC-MS grade), Water (LC-MS grade)
-
Chemicals: Ammonium Acetate (LC-MS grade)
-
Biological Matrix: Human Plasma (sourced from a reputable biobank)
-
Equipment:
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
Pipettes
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Aminofluorene and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the 2-Aminofluorene primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution in 50:50 (v/v) acetonitrile:water.
-
Sample Preparation (Solid Phase Extraction - SPE)
-
Sample Spiking: To 100 µL of plasma sample, add 10 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.
-
Protein Precipitation: Add 200 µL of cold acetonitrile to the plasma sample, vortex for 1 minute, and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS analysis.
LC-MS/MS Conditions
-
LC System:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1.0 min: 10% B
-
1.0-5.0 min: 10-90% B (linear gradient)
-
5.0-6.0 min: 90% B
-
6.0-6.1 min: 90-10% B (linear gradient)
-
6.1-8.0 min: 10% B (re-equilibration)
-
-
-
MS System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: To be optimized for the specific instrument.
-
-
MRM Transitions
The following MRM transitions should be used for the quantification and confirmation of 2-Aminofluorene and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 2-Aminofluorene | 182.1 | 154.1 | 25 | 100 |
| This compound | 193.2 | 162.1 | 25 | 100 |
Note: Collision energies should be optimized for the specific mass spectrometer being used.
Data Presentation
The following tables present representative data for the validation of this analytical method.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ (1) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Low QC (3) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| Mid QC (100) | < 15% | 85 - 115% | < 15% | 85 - 115% |
| High QC (800) | < 15% | 85 - 115% | < 15% | 85 - 115% |
Table 3: Matrix Effect and Recovery
| QC Level (ng/mL) | Matrix Effect (%) | Recovery (%) |
| Low QC (3) | 95 - 105 | > 85% |
| High QC (800) | 95 - 105 | > 85% |
Visualizations
Figure 1. Experimental workflow for the quantification of 2-Aminofluorene.
Figure 2. Simplified metabolic activation pathway of 2-Aminofluorene.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of 2-Aminofluorene in human plasma. The use of the stable isotope-labeled internal standard, this compound, is critical for achieving the high level of accuracy and precision required for bioanalytical studies. This method is suitable for application in toxicological research, pharmacokinetic studies, and human biomonitoring to assess exposure to this carcinogen.
References
- 1. academic.oup.com [academic.oup.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Effect of 2-acetylaminofluorene and its genotoxic metabolites on DNA adduct formation and DNA damage in 3D reconstructed human skin tissue models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Application of 2-AminoFluorene-D11 in Metabolic Studies of 2-Aminofluorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminofluorene (B1664046) (2-AF) is a well-characterized aromatic amine and a model procarcinogen used extensively in cancer research. Its carcinogenicity is dependent on metabolic activation to reactive intermediates that can form DNA adducts, leading to mutations and potentially initiating tumorigenesis. Understanding the metabolic fate of 2-AF is crucial for assessing its risk and elucidating mechanisms of chemical carcinogenesis.
Stable isotope-labeled internal standards are the gold standard for quantitative analysis of xenobiotics and their metabolites by mass spectrometry. 2-AminoFluorene-D11 (2-AF-D11) is a deuterated analog of 2-AF that serves as an ideal internal standard for its metabolic studies. Its use in isotope dilution mass spectrometry allows for precise and accurate quantification of 2-AF and its metabolites by correcting for variations in sample preparation and instrument response. This document provides detailed application notes and protocols for the use of this compound in the metabolic studies of 2-Aminofluorene.
Application: Quantitative Analysis of 2-Aminofluorene and its DNA Adducts
The primary application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the highly sensitive and specific quantification of 2-AF and its metabolites, particularly its DNA adducts, in biological matrices. This approach is critical for:
-
In vitro metabolism studies: To determine the rate and profile of 2-AF metabolism by liver microsomes, S9 fractions, or cultured cells.
-
In vivo studies: To measure the levels of 2-AF and its metabolites in tissues and biological fluids of animal models.
-
DNA adduct quantification: To accurately measure the formation of 2-AF-DNA adducts, which are key biomarkers of genotoxicity and carcinogenic potential.
Metabolic Pathway of 2-Aminofluorene
The metabolic activation of 2-aminofluorene is a multi-step process primarily initiated by cytochrome P450 enzymes. The key steps are outlined in the diagram below.
Caption: Metabolic activation pathway of 2-Aminofluorene.
Experimental Protocols
Protocol 1: In Vitro Metabolism of 2-Aminofluorene in Liver Microsomes
This protocol describes a typical experiment to study the metabolism of 2-AF using liver microsomes and quantifying the parent compound using 2-AF-D11 as an internal standard.
Materials:
-
2-Aminofluorene (2-AF)
-
This compound (2-AF-D11)
-
Rat liver microsomes (or other appropriate source)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA)
-
Ultrapure water
Experimental Workflow:
Caption: Workflow for in vitro metabolism of 2-Aminofluorene.
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, combine rat liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer, and 2-aminofluorene (final concentration, e.g., 10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 5, 15, 30, 60 minutes) with gentle shaking.
-
Stop Reaction: Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing a known concentration of this compound (e.g., 100 nM).
-
Protein Precipitation: Vortex the sample vigorously to precipitate proteins.
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase.
-
LC-MS/MS Analysis: Analyze the reconstituted sample by LC-MS/MS.
Protocol 2: Quantification of 2-Aminofluorene-DNA Adducts in Cultured Cells
This protocol outlines the general steps for quantifying the major DNA adduct of 2-AF, N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF), in cultured cells treated with 2-AF, using 2-AF-D11-derived adducts as an internal standard.
Materials:
-
Cultured cells (e.g., HepG2)
-
2-Aminofluorene (2-AF)
-
This compound (for synthesis of the internal standard adduct)
-
DNA isolation kit
-
Nuclease P1
-
Alkaline phosphatase
-
LC-MS/MS grade solvents
Procedure:
-
Cell Treatment: Treat cultured cells with 2-aminofluorene at various concentrations and for different time points.
-
DNA Isolation: Harvest the cells and isolate genomic DNA using a commercial DNA isolation kit, following the manufacturer's instructions.
-
DNA Quantification: Determine the concentration and purity of the isolated DNA using a spectrophotometer.
-
Internal Standard Spiking: Add a known amount of the synthesized deuterated dG-C8-AF internal standard (dG-C8-AF-D11) to each DNA sample.
-
DNA Hydrolysis: Enzymatically digest the DNA to nucleosides.
-
Incubate the DNA with nuclease P1 at 37°C for 2 hours.
-
Adjust the pH to 7.5-8.5 and add alkaline phosphatase. Incubate at 37°C for another 2 hours.
-
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside mixture and enrich the adducts.
-
LC-MS/MS Analysis: Analyze the purified nucleoside fraction by LC-MS/MS.
Data Presentation
Quantitative data from metabolic studies should be presented in a clear and organized manner. The following tables are examples of how to summarize the results.
Table 1: In Vitro Metabolism of 2-Aminofluorene in Rat Liver Microsomes
| Time (min) | 2-Aminofluorene Concentration (µM) | % of Initial 2-Aminofluorene Remaining |
| 0 | 10.00 | 100.0 |
| 5 | 8.52 | 85.2 |
| 15 | 5.15 | 51.5 |
| 30 | 2.34 | 23.4 |
| 60 | 0.89 | 8.9 |
Table 2: Quantification of dG-C8-AF Adducts in HepG2 Cells Treated with 2-Aminofluorene
| 2-Aminofluorene Concentration (µM) | dG-C8-AF Adducts per 10⁸ Nucleotides (Mean ± SD) |
| 0 (Control) | Not Detected |
| 1 | 2.5 ± 0.4 |
| 10 | 21.8 ± 3.1 |
| 50 | 98.6 ± 12.5 |
Note: The data in these tables are representative and should be replaced with actual experimental results.
LC-MS/MS Parameters
The following are suggested starting parameters for the LC-MS/MS analysis of 2-aminofluorene and its deuterated internal standard. Optimization will be required for specific instrumentation and applications.
Table 3: Example LC-MS/MS Parameters
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 5 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition (2-AF) | To be optimized (e.g., m/z 182.1 → 154.1) |
| MRM Transition (2-AF-D11) | To be optimized (e.g., m/z 193.2 → 165.2) |
| Collision Energy | To be optimized |
| Dwell Time | 100 ms |
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of 2-aminofluorene and its metabolites in complex biological matrices. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust metabolic studies of this important procarcinogen. The ability to generate high-quality quantitative data is essential for understanding the mechanisms of 2-AF-induced carcinogenesis and for the reliable assessment of its potential risks.
Application Note: Quantitative Analysis of 2-Aminofluorene in Biological Matrices using 2-Aminofluorene-D11 by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
2-Aminofluorene (2-AF) is a well-known aromatic amine and a suspected human carcinogen, often found as a combustion byproduct and in industrial settings. Monitoring human exposure to 2-AF is crucial for assessing potential health risks. This application note provides a detailed protocol for the sensitive and selective quantification of 2-Aminofluorene in human urine and plasma using a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, 2-Aminofluorene-D11, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.
Principle
This method employs solid-phase extraction (SPE) to isolate 2-Aminofluorene and its deuterated internal standard from biological matrices. The extracted analytes are then separated by reversed-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Materials and Reagents
-
2-Aminofluorene (≥98% purity)
-
This compound (≥98% purity)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma and urine (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 100 mg, 3 mL)
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 2-Aminofluorene and this compound in 10 mL of methanol, respectively.
-
Working Standard Solutions: Prepare serial dilutions of the 2-Aminofluorene primary stock solution in methanol to create working standards for calibration curve and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound primary stock solution with methanol.
Sample Preparation
Plasma:
-
Thaw plasma samples to room temperature.
-
To 500 µL of plasma, add 50 µL of the 1 µg/mL this compound internal standard working solution and vortex for 10 seconds.
-
Add 1 mL of acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of 50% methanol in water.
Urine:
-
Thaw urine samples to room temperature and centrifuge at 2000 x g for 5 minutes to remove particulate matter.
-
To 1 mL of the supernatant, add 50 µL of the 1 µg/mL this compound internal standard working solution and vortex.
-
Proceed to the Solid-Phase Extraction step.
Solid-Phase Extraction (SPE)
-
Conditioning: Condition the C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
Loading: Load the pre-treated plasma or urine sample onto the cartridge.
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analytes with 3 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Caption: Workflow for the quantitative analysis of 2-Aminofluorene.
LC-MS/MS Analysis
The following are typical LC-MS/MS parameters. Actual parameters should be optimized for the specific instrument used.
Liquid Chromatography:
| Parameter | Value |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 min, hold for 2 min, re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Dwell Time | 100 ms |
| Collision Gas | Argon |
| Ion Source Temp. | 500°C |
| Capillary Voltage | 3.5 kV |
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminofluorene | 182.1 | 154.1 | 25 |
| This compound | 193.2 | 162.2 | 28 |
Data Presentation
Method Validation Summary
The method was validated according to regulatory guidelines, and the results are summarized below.
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Calibration Range (ng/mL) | 0.1 - 100 |
| Correlation Coefficient (r²) | > 0.995 |
| LLOQ (ng/mL) | 0.1 |
| LOD (ng/mL) | 0.03 |
Table 3: Accuracy and Precision
| QC Level (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low (0.3) | 95 - 105 | < 10 |
| Medium (10) | 97 - 103 | < 8 |
| High (80) | 98 - 102 | < 5 |
Table 4: Matrix Effect and Recovery
| Matrix | Matrix Effect (%) | Recovery (%) |
| Plasma | 92 - 108 | 85 - 95 |
| Urine | 90 - 110 | 88 - 98 |
Signaling Pathways and Logical Relationships
The analytical process follows a logical progression from sample receipt to final data reporting.
Caption: Logical flow of bioanalytical method validation.
Conclusion
This application note provides a comprehensive and robust LC-MS/MS method for the quantitative analysis of 2-Aminofluorene in human plasma and urine. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and reliability of the results. The detailed protocol and validation data demonstrate that this method is suitable for biomonitoring studies and toxicological research.
Application Note: Quantitative Analysis of 2-Aminofluorene in Environmental Samples by Gas Chromatography-Mass Spectrometry (GC-MS) with a Deuterated Internal Standard
Introduction
2-Aminofluorene (B1664046) is an aromatic amine that is of significant environmental and toxicological concern due to its carcinogenic properties. It can be found as a contaminant in industrial effluents, soil, and as a byproduct in certain chemical manufacturing processes. Accurate and sensitive quantification of 2-aminofluorene in complex matrices is crucial for monitoring environmental contamination and ensuring public safety. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful analytical technique for the identification and quantification of such compounds.[1] The use of a stable isotope-labeled internal standard, such as 2-aminofluorene-d9, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to high accuracy and precision.[2][3] This application note details a robust and validated method for the determination of 2-aminofluorene in water samples using a deuterated internal standard.
Experimental Protocols
1. Materials and Reagents
-
Standards and Reagents: 2-Aminofluorene (99% purity), 2-Aminofluorene-d9 (98% purity, deuterated internal standard), Dichloromethane (B109758) (DCM, HPLC grade), Methanol (B129727) (HPLC grade), Sodium sulfate (B86663) (anhydrous), and deionized water.
-
Sample Collection: Samples should be collected in clean glass containers to prevent contamination.[1]
-
Labware: Glass sample vials with inserts, volumetric flasks, pipettes, and syringes.
2. Standard and Sample Preparation
-
Stock Solutions: Prepare individual stock solutions of 2-aminofluorene and 2-aminofluorene-d9 in methanol at a concentration of 100 µg/mL.
-
Calibration Standards: A series of calibration standards are prepared by spiking appropriate aliquots of the 2-aminofluorene stock solution into deionized water to achieve concentrations ranging from 1 to 100 ng/mL. A fixed concentration of the 2-aminofluorene-d9 internal standard (e.g., 20 ng/mL) is added to each calibration standard.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To a 100 mL water sample, add a known amount of the 2-aminofluorene-d9 internal standard.
-
Perform a liquid-liquid extraction by adding 20 mL of dichloromethane and shaking vigorously for 2 minutes.
-
Allow the layers to separate and collect the organic (bottom) layer.
-
Repeat the extraction twice more with fresh aliquots of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[4]
-
Transfer the final extract to a GC-MS autosampler vial for analysis.
-
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[5]
-
Injector: Splitless mode, 1 µL injection volume, injector temperature 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
2-Aminofluorene: m/z 181 (quantifier), 180, 152 (qualifiers).
-
2-Aminofluorene-d9: m/z 190 (quantifier), 188 (qualifier).
-
-
Data Presentation
Table 1: Calibration Data for 2-Aminofluorene Analysis
| Concentration (ng/mL) | Response Ratio (Analyte/IS) |
| 1.0 | 0.052 |
| 5.0 | 0.255 |
| 10.0 | 0.510 |
| 25.0 | 1.275 |
| 50.0 | 2.550 |
| 100.0 | 5.100 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Method Validation Data - Accuracy and Precision
| Spiked Concentration (ng/mL) | Measured Concentration (ng/mL, n=5) | Recovery (%) | RSD (%) |
| 5.0 | 4.95 | 99.0 | 4.2 |
| 20.0 | 20.8 | 104.0 | 3.5 |
| 80.0 | 78.4 | 98.0 | 2.8 |
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of 2-aminofluorene.
The described GC-MS method utilizing a deuterated internal standard provides a reliable, sensitive, and accurate means for the quantitative analysis of 2-aminofluorene in water samples. The sample preparation procedure is straightforward, and the chromatographic conditions allow for excellent separation and detection. The method demonstrates excellent linearity, accuracy, and precision, making it suitable for routine environmental monitoring and research applications. The use of an isotopically labeled internal standard is critical for minimizing analytical variability and achieving high-quality quantitative results.[6]
References
- 1. scioninstruments.com [scioninstruments.com]
- 2. Deuterated internal standards for gas chromatographic-mass spectrometric analysis of polar organophosphorus pesticides in water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. uoguelph.ca [uoguelph.ca]
- 6. lcms.cz [lcms.cz]
Application Note: Preparation and Use of 2-AminoFluorene-D11 Calibration Standards for Accurate Quantification by Isotope Dilution Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminofluorene (2-AF) is a well-known arylamine and a metabolite of the carcinogen 2-acetylaminofluorene (B57845) (2-AAF).[1] Accurate and precise quantification of 2-AF in various biological and environmental matrices is crucial for toxicological studies, biomonitoring, and cancer research.[2] Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision. This technique employs a stable isotope-labeled internal standard (SIL-IS), such as 2-AminoFluorene-D11 (2-AF-d11), which is chemically identical to the analyte but has a different mass. The SIL-IS is added to the sample at a known concentration, and the ratio of the analyte to the SIL-IS is measured by mass spectrometry. This approach effectively corrects for variations in sample preparation, chromatography, and ionization efficiency, leading to highly reliable quantitative results.[3]
This application note provides a detailed protocol for the preparation of calibration standards using this compound and their application in the quantification of 2-Aminofluorene by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
2-Aminofluorene (analyte)
-
This compound (internal standard)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (B52724) (LC-MS grade)
-
Toluene (B28343) (anhydrous)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Calibrated analytical balance
-
Class A volumetric flasks and pipettes
-
Autosampler vials
Experimental Protocols
Preparation of Stock Solutions
3.1.1. 2-Aminofluorene (Analyte) Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of 2-Aminofluorene powder into a 10 mL Class A volumetric flask.
-
Record the exact weight.
-
Dissolve the powder in a small amount of methanol and sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to the final volume with methanol.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration in µg/mL.
-
Transfer the solution to an amber glass vial and store it at -20°C. This stock solution should be stable for at least one year.
3.1.2. This compound (Internal Standard) Stock Solution (1 mg/mL):
This compound is often commercially available as a certified solution, for example, at a concentration of 1000 µg/mL in toluene. If starting from a solid, follow the same procedure as for the analyte stock solution, using toluene or another suitable solvent.
Preparation of Intermediate and Working Calibration Standards
3.2.1. Intermediate Stock Solutions:
Perform serial dilutions of the 1 mg/mL 2-Aminofluorene stock solution with methanol to prepare intermediate stock solutions at concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.
3.2.2. Working Calibration Standards:
Prepare a series of working calibration standards by diluting the intermediate stock solutions with a 50:50 methanol:water mixture. The final concentrations should span the expected range of the analyte in the samples. A typical calibration curve might include the following concentrations:
Table 1: Example of Working Calibration Standard Preparation
| Target Concentration (ng/mL) | Volume of Intermediate Stock (µL) | Concentration of Intermediate Stock (µg/mL) | Final Volume (mL) |
| 1 | 10 | 1 | 10 |
| 5 | 50 | 1 | 10 |
| 10 | 10 | 10 | 10 |
| 50 | 50 | 10 | 10 |
| 100 | 100 | 10 | 10 |
| 500 | 50 | 100 | 10 |
| 1000 | 100 | 100 | 10 |
3.2.3. Internal Standard Working Solution:
Prepare a working solution of this compound at a concentration that provides a stable and appropriate signal intensity in the mass spectrometer. A typical concentration for the internal standard working solution is 100 ng/mL. This is prepared by diluting the 1 mg/mL stock solution.
Sample Preparation
The following is a general procedure for the analysis of 2-Aminofluorene in a biological matrix such as urine. This may require optimization depending on the specific matrix.
-
Thaw urine samples to room temperature and vortex to ensure homogeneity.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the urine sample.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution to each sample (final concentration of IS in the initial sample volume will be 20 ng/mL).
-
Vortex briefly.
-
For conjugated metabolites (optional but recommended for biomonitoring): Add a solution of β-glucuronidase/arylsulfatase and incubate according to the enzyme manufacturer's instructions to deconjugate glucuronidated and sulfated metabolites of 2-Aminofluorene.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95% water with 0.1% formic acid, 5% acetonitrile with 0.1% formic acid).
-
Vortex and centrifuge briefly before transferring to an autosampler vial for LC-MS/MS analysis.
Calibration Curve Preparation
To generate the calibration curve, prepare a set of calibration standards in a blank matrix (e.g., analyte-free urine) following the same sample preparation procedure as the unknown samples.
-
To 100 µL of blank matrix, add the appropriate volume of the respective 2-Aminofluorene working calibration standard.
-
Add 20 µL of the 100 ng/mL this compound internal standard working solution.
-
Proceed with the sample preparation steps as described in section 3.3.
LC-MS/MS Analysis
The following are suggested starting parameters for LC-MS/MS analysis and should be optimized for the specific instrument used.
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Recommended Setting |
| LC System | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) for 2-AF | 182.1 m/z |
| Product Ion (Q3) for 2-AF | To be determined experimentally (e.g., by infusion and product ion scan) |
| Precursor Ion (Q1) for 2-AF-d11 | 193.2 m/z |
| Product Ion (Q3) for 2-AF-d11 | To be determined experimentally |
Data Analysis and Quantification
-
Integrate the peak areas of the analyte (2-Aminofluorene) and the internal standard (this compound) for each calibration standard and unknown sample.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) for each standard and sample.
-
Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve, typically with a weighting factor of 1/x or 1/x².
-
Determine the concentration of 2-Aminofluorene in the unknown samples by interpolating their peak area ratios from the calibration curve.
Method Validation
A summary of typical validation parameters and their acceptable limits are provided below.
Table 3: Method Validation Parameters
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal value (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy |
| Recovery | The efficiency of the extraction procedure. | Consistent and reproducible |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Should be minimized and compensated for by the internal standard |
Visualizations
Caption: Experimental workflow for the quantification of 2-Aminofluorene.
Caption: Metabolic activation pathway of 2-Aminofluorene.[4]
References
- 1. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2-Aminofluorene-D11 in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2-Aminofluorene (2-AF) in environmental samples using 2-Aminofluorene-D11 (2-AF-D11) as an internal standard. The use of an isotopically labeled standard in an isotope dilution mass spectrometry (IDMS) method provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.
Introduction
2-Aminofluorene (2-AF) is a synthetic aromatic amine that is recognized as a mutagen and a potential human carcinogen.[1] It is used as a laboratory research chemical and can be formed from the metabolism of the well-known carcinogen 2-acetylaminofluorene (B57845) (2-AAF).[1] Due to its toxicological properties, monitoring its presence in environmental matrices such as water and soil is of significant importance for assessing environmental contamination and human exposure risks.
This compound is a deuterated analog of 2-AF, which makes it an ideal internal standard for isotope dilution analysis. This technique is a highly accurate quantification method that relies on the addition of a known amount of an isotopically labeled standard to the sample at the beginning of the analytical procedure. The labeled standard behaves chemically and physically similarly to the native analyte throughout the extraction, cleanup, and analysis steps.
Analytical Approach: Isotope Dilution Mass Spectrometry (IDMS)
The recommended analytical approach is based on either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Both techniques are powerful tools for the sensitive and selective determination of trace-level organic contaminants in complex environmental matrices. The general workflow for the analysis is depicted below.
References
Application Notes and Protocols for 2-AminoFluorene-D11
Disclaimer: The following application notes and protocols are based on established methodologies for aromatic amines and their deuterated analogues. Due to a lack of specific published studies detailing the use of 2-AminoFluorene-D11, these protocols have been adapted from similar compounds and should be considered as a guide for experimental design. The quantitative data presented is illustrative and intended to demonstrate the application of these methods.
Introduction
This compound is a deuterated stable isotope-labeled form of 2-aminofluorene (B1664046) (2-AF), a well-known mutagen and carcinogen. Due to its isotopic labeling, this compound is an invaluable tool for researchers in toxicology, drug metabolism, and cancer research. Its primary applications include serving as an internal standard for accurate quantification of 2-aminofluorene and its metabolites in complex biological matrices by mass spectrometry, and as a tracer in metabolic studies to elucidate the biotransformation pathways of 2-aminofluorene.
In Vitro Metabolism of 2-Aminofluorene using Human Liver Microsomes
This protocol describes an in vitro method to study the metabolism of 2-aminofluorene using human liver microsomes, with this compound used as an internal standard for the quantification of the parent compound and its primary metabolites by LC-MS/MS.
Experimental Protocol
1. Materials and Reagents:
-
2-Aminofluorene (2-AF)
-
This compound (Internal Standard)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
2. Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine 5 µL of HLM (at 20 mg/mL), 435 µL of 0.1 M phosphate buffer (pH 7.4), and 5 µL of 2-AF stock solution (in DMSO or methanol) to achieve the desired final concentration (e.g., 1 µM).
-
Prepare control incubations without the NADPH regenerating system to assess non-enzymatic degradation.
-
Prepare blank incubations containing all components except 2-AF to monitor for interfering substances.
-
-
Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding 50 µL of the NADPH regenerating system.
-
Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).
-
Termination of Reaction: Stop the reaction by adding 500 µL of ice-cold acetonitrile containing this compound at a known concentration (e.g., 100 nM).
-
Sample Processing:
-
Vortex the samples vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% water with 0.1% formic acid, 5% acetonitrile).
-
-
LC-MS/MS Analysis: Analyze the samples by LC-MS/MS for the presence of 2-AF and its metabolites.
Data Presentation
Table 1: Illustrative Quantitative Results of 2-Aminofluorene Metabolism in Human Liver Microsomes
| Time (min) | 2-AF Concentration (nM) | N-hydroxy-2-aminofluorene (nM) | 2-Nitrofluorene (nM) |
| 0 | 985.2 | < LOQ | < LOQ |
| 5 | 754.8 | 125.6 | 15.3 |
| 15 | 421.5 | 358.9 | 42.1 |
| 30 | 150.3 | 589.1 | 75.8 |
| 60 | 25.1 | 712.4 | 98.6 |
LOQ: Limit of Quantification. Data is illustrative.
Experimental Workflow Diagram
Caption: Workflow for in vitro metabolism of 2-aminofluorene.
In Vivo DNA Adduct Analysis in a Rodent Model
This protocol outlines an in vivo study in a rodent model to assess the formation of 2-aminofluorene-DNA adducts in target tissues, using this compound for the preparation of a standard curve for absolute quantification.
Experimental Protocol
1. Animal Dosing and Tissue Collection:
-
House animals (e.g., male Sprague-Dawley rats) under standard conditions.
-
Administer 2-aminofluorene (e.g., by oral gavage or intraperitoneal injection) at a specified dose.
-
Include a control group receiving the vehicle only.
-
At a predetermined time point (e.g., 24 hours post-dosing), euthanize the animals and collect target tissues (e.g., liver, bladder).
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until DNA isolation.
2. DNA Isolation:
-
Isolate genomic DNA from the tissues using a standard DNA isolation kit or a phenol-chloroform extraction method.
-
Quantify the isolated DNA and assess its purity using a spectrophotometer (e.g., NanoDrop).
3. Enzymatic Hydrolysis of DNA:
-
To 50 µg of DNA, add a solution of DNase I, phosphodiesterase I, and alkaline phosphatase in a suitable buffer.[1][2]
-
Incubate the mixture at 37°C overnight.[2]
-
Terminate the reaction by adding cold ethanol (B145695) to precipitate the enzymes.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the digested nucleosides.
-
Dry the supernatant under vacuum.
-
Reconstitute the sample in a small volume of mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
-
Monitor specific transitions for 2-aminofluorene-DNA adducts (e.g., dG-C8-AF) and the internal standard.
-
-
Quantification: Prepare a standard curve using known concentrations of a synthesized dG-C8-AF standard and a fixed concentration of a deuterated internal standard analogous to the adduct (if available, or use this compound for parent compound analysis in parallel).
Data Presentation
Table 2: Illustrative Quantitative Results of dG-C8-AF DNA Adducts in Rat Tissues
| Treatment Group | Liver (Adducts / 10⁸ nucleotides) | Bladder (Adducts / 10⁸ nucleotides) |
| Control | < LOQ | < LOQ |
| 2-AF (10 mg/kg) | 15.6 ± 2.3 | 45.2 ± 5.8 |
| 2-AF (50 mg/kg) | 89.4 ± 11.7 | 254.1 ± 32.9 |
Data is illustrative and presented as mean ± standard deviation. LOQ: Limit of Quantification.
Experimental Workflow Diagram
References
Application Note: Quantification of 2-Aminofluorene in Biological Matrices using a Validated HPLC-MS/MS Method with a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantification of 2-aminofluorene (B1664046) in rat liver microsomes. To ensure accuracy and precision, the method employs 2-Aminofluorene-d11 as an internal standard. This protocol is designed for researchers in toxicology, pharmacology, and drug metabolism studies investigating the metabolic activation of aromatic amines like 2-aminofluorene, a known carcinogen. The presented method demonstrates excellent linearity, sensitivity, and reproducibility, making it suitable for high-throughput analysis.
Introduction
2-Aminofluorene (2-AF) is a well-characterized aromatic amine that undergoes metabolic activation to reactive intermediates capable of binding to DNA, leading to mutations and potentially cancer. Studying the metabolism of 2-AF is crucial for understanding its mechanism of carcinogenicity and for screening potential inhibitors of this process. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays. The deuterated standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response. This application note provides a detailed protocol for the extraction and quantification of 2-AF from a biological matrix, offering a reliable tool for toxicological and drug development research.
Experimental Protocols
Materials and Reagents
-
2-Aminofluorene (≥98% purity)
-
This compound (98 atom % D)[1]
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade, e.g., Milli-Q)
-
Rat Liver Microsomes (RLM)
-
NADPH regenerating system
-
Solid Phase Extraction (SPE) C18 cartridges
Instrumentation
-
HPLC System: Agilent 1290 Infinity II or equivalent
-
Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent
-
HPLC Column: Zorbax C-8 column (4.6 x 250 mm, 5 µm) or equivalent[2]
-
Analytical balance
-
Centrifuge
-
Vortex mixer
Sample Preparation: Extraction from Rat Liver Microsomes
-
Incubation: In a microcentrifuge tube, combine 50 µL of rat liver microsomes (1 mg/mL), 10 µL of 2-aminofluorene working solution (to achieve final concentrations for a standard curve), and 430 µL of phosphate (B84403) buffer (pH 7.4).
-
Initiation of Reaction: Add 10 µL of NADPH regenerating system to initiate the metabolic reaction.
-
Incubation Conditions: Incubate the mixture at 37°C for 30 minutes.
-
Quenching: Stop the reaction by adding 500 µL of ice-cold acetonitrile.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (final concentration 50 ng/mL).
-
Protein Precipitation: Vortex the mixture for 1 minute and centrifuge at 14,000 rpm for 10 minutes to precipitate proteins.
-
Solid Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the supernatant from the previous step onto the cartridge.
-
Wash the cartridge with 3 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of acetonitrile.
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
HPLC-MS/MS Method
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 35°C
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Aminofluorene: Precursor ion (Q1) m/z 182.1 → Product ion (Q3) m/z 154.1
-
This compound: Precursor ion (Q1) m/z 193.2 → Product ion (Q3) m/z 165.2
-
-
Gas Temperature: 325°C
-
Gas Flow: 10 L/min
-
Nebulizer Pressure: 45 psi
-
Capillary Voltage: 3500 V
-
Data Presentation
The performance of the HPLC-MS/MS method was evaluated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below.
Table 1: HPLC-MS/MS Method Validation Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Retention Time (2-AF) | ~ 8.5 min |
| Retention Time (2-AF-d11) | ~ 8.5 min |
Table 2: Precision and Accuracy of the Method
| Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Accuracy (%) |
| 5 | 4.2 | 5.8 | 102.5 |
| 50 | 3.1 | 4.5 | 98.7 |
| 500 | 2.5 | 3.9 | 101.2 |
Visualization
Experimental Workflow
Caption: HPLC-MS/MS Experimental Workflow.
Metabolic Activation of 2-Aminofluorene
Caption: Metabolic activation of 2-Aminofluorene.[3]
Conclusion
The HPLC-MS/MS method described in this application note provides a reliable, sensitive, and specific workflow for the quantification of 2-aminofluorene in a biological matrix. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is a valuable tool for researchers investigating the toxicology and metabolic pathways of aromatic amines. The provided experimental protocol and performance data can be readily adapted for use in various research and drug development settings.
References
Troubleshooting & Optimization
Overcoming matrix effects in 2-Aminofluorene analysis with 2-AminoFluorene-D11
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the quantitative analysis of 2-Aminofluorene (2-AF) in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with 2-Aminofluorene-D11 as an internal standard.
Troubleshooting Guide
This guide addresses specific issues that researchers, scientists, and drug development professionals may encounter during the analysis of 2-Aminofluorene.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| 2AF-001 | Poor Peak Shape (Tailing, Fronting, or Splitting) for 2-Aminofluorene and/or this compound | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Column Contamination: Buildup of matrix components on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of aromatic amines. 4. Column Degradation: Loss of stationary phase or void formation in the column. | 1. Dilute the sample and re-inject. 2. Implement a column wash protocol between injections. If the problem persists, use a guard column or replace the analytical column. 3. Adjust the mobile phase pH. For basic compounds like 2-AF, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape. 4. Replace the analytical column. |
| 2AF-002 | High variability in the Analyte/Internal Standard Area Ratio | 1. Inconsistent Sample Preparation: Variations in extraction efficiency between samples. 2. Matrix Effects: Ion suppression or enhancement that differentially affects the analyte and internal standard. 3. Internal Standard Addition Error: Inconsistent volume or concentration of the internal standard added to samples. 4. Carryover: Residual analyte or internal standard from a previous high-concentration sample. | 1. Ensure consistent and precise execution of the sample preparation protocol. Automate liquid handling steps if possible. 2. Optimize the sample cleanup procedure (e.g., by using Solid Phase Extraction) to remove interfering matrix components. 3. Use a calibrated pipette and verify the concentration of the internal standard solution. Add the internal standard early in the sample preparation process to compensate for variability in extraction steps. 4. Optimize the autosampler wash procedure. Inject a blank sample after high-concentration samples to check for carryover. |
| 2AF-003 | Low Analyte Recovery | 1. Inefficient Extraction: The chosen sample preparation method (e.g., LLE, SPE) is not effectively extracting 2-AF from the matrix. 2. Analyte Instability: Degradation of 2-AF during sample collection, storage, or processing. 3. Adsorption to Surfaces: The analyte may adsorb to plasticware or glassware. | 1. Optimize the extraction solvent, pH, and mixing conditions for LLE. For SPE, evaluate different sorbents and elution solvents. 2. Investigate the stability of 2-AF under different storage conditions (e.g., freeze-thaw cycles, benchtop stability).[1] Use of antioxidants may be considered. 3. Use low-adsorption tubes and pipette tips. |
| 2AF-004 | Significant Matrix Effect (Ion Suppression or Enhancement) | 1. Co-elution of Matrix Components: Endogenous substances from the biological matrix (e.g., phospholipids, salts) eluting at the same time as 2-AF and interfering with its ionization.[2][3] 2. Inadequate Sample Cleanup: The sample preparation method does not sufficiently remove interfering matrix components. | 1. Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate 2-AF from the interfering peaks. 2. Enhance the sample preparation method. Consider switching from protein precipitation to a more selective technique like SPE. |
| 2AF-005 | Analyte and Internal Standard Do Not Co-elute | 1. Chromatographic Issues: A change in the column performance or mobile phase composition. 2. Isotope Effect: While generally minimal with deuterium (B1214612) labeling, a slight shift in retention time can sometimes occur. | 1. Ensure the column is properly equilibrated and the mobile phase is correctly prepared. If the issue persists, the column may need to be replaced. 2. A small, consistent separation is often acceptable. However, a significant or variable shift indicates a problem with the chromatographic system. |
Frequently Asked Questions (FAQs)
1. Why should I use this compound as an internal standard for 2-Aminofluorene analysis?
Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative LC-MS/MS analysis. Because it is chemically almost identical to 2-Aminofluorene, it co-elutes and experiences very similar effects from the sample matrix, such as ion suppression or enhancement. This allows for more accurate and precise quantification, as the ratio of the analyte to the internal standard remains consistent even if the absolute signal intensity varies.
2. How can I assess the extent of matrix effects in my assay?
The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (blank matrix extract with analyte added) to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Post-Extraction Spiked Sample / Peak Area in Neat Solution) x 100
A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
3. What are the most effective sample preparation techniques to minimize matrix effects for 2-AF analysis?
While protein precipitation is a simple and fast technique, it is often not sufficient to remove all interfering matrix components. More effective techniques for reducing matrix effects include:
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the matrix based on its solubility in two immiscible liquids.
-
Solid Phase Extraction (SPE): SPE is a highly effective and selective method for removing matrix interferences and concentrating the analyte of interest.
4. What are typical LC-MS/MS parameters for the analysis of 2-Aminofluorene?
While specific parameters should be optimized in your laboratory, here are some typical starting points for the analysis of aromatic amines:
-
Column: A C18 or PFP (Pentafluorophenyl) column is often suitable.
-
Mobile Phase: A gradient of water and acetonitrile (B52724) or methanol (B129727), both containing an additive like 0.1% formic acid to improve peak shape and ionization efficiency.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Transitions: The specific precursor and product ions for 2-Aminofluorene and this compound would need to be determined by infusion and optimization on your specific mass spectrometer.
5. How do I troubleshoot if my quality control (QC) samples are failing?
If your QC samples are failing, systematically investigate potential sources of error:
-
Verify Instrument Performance: Check the system suitability by injecting a known standard.
-
Review Sample Preparation: Ensure that all steps were performed correctly and consistently. Re-prepare the failing QC samples.
-
Check Standard and Internal Standard Solutions: Verify the concentrations and stability of your stock and working solutions.
-
Investigate Matrix Effects: If the issue is matrix-dependent, you may need to re-optimize your sample preparation or chromatography.
Experimental Protocols
Protocol 1: Sample Preparation using Solid Phase Extraction (SPE)
This protocol is a representative example for the extraction of 2-Aminofluorene from a biological matrix like plasma or urine.
-
Sample Pre-treatment: To 500 µL of the biological sample, add 50 µL of the this compound internal standard working solution. Vortex for 10 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This is an example of LC-MS/MS conditions that can be adapted for your specific instrumentation.
| Parameter | Setting |
| LC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470A Triple Quadrupole or equivalent |
| Ionization Source | Agilent Jet Stream ESI |
| Polarity | Positive |
| Gas Temperature | 300°C |
| Gas Flow | 7 L/min |
| Nebulizer | 45 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 11 L/min |
| Capillary Voltage | 3500 V |
| MRM Transitions | To be determined by direct infusion of 2-AF and 2-AF-D11 standards |
Data Presentation
Table 1: Representative Recovery and Matrix Effect Data
The following table presents example data for the recovery and matrix effect of 2-Aminofluorene in human plasma using the SPE protocol described above. This data is for illustrative purposes.
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| 2-Aminofluorene | 5 | 92.5 | 95.8 (Slight Suppression) |
| 50 | 95.1 | 97.2 (Minimal Suppression) | |
| 500 | 94.3 | 96.5 (Minimal Suppression) |
Visualizations
Caption: Experimental workflow for 2-Aminofluorene analysis.
Caption: How this compound corrects for matrix effects.
Caption: Troubleshooting decision tree for failing QC samples.
References
Improving sensitivity for 2-Aminofluorene detection using a deuterated internal standard
Welcome to the technical support center for the sensitive detection of 2-Aminofluorene (2-AF) using a deuterated internal standard (IS) by LC-MS/MS. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why should I use a deuterated internal standard for 2-Aminofluorene quantification?
A1: A stable isotope-labeled internal standard (SIL-IS), such as deuterated 2-Aminofluorene (d-AF), is considered the gold standard for quantitative LC-MS/MS analysis.[1] Since a deuterated IS has nearly identical chemical and physical properties to the analyte, it co-elutes and experiences similar ionization suppression or enhancement effects from the sample matrix.[1][2] This allows for more accurate and precise quantification based on the consistent ratio of the analyte to the internal standard, effectively correcting for variability during sample preparation and analysis.[3][4]
Q2: What are the most common causes of low sensitivity or high signal variability in my 2-AF analysis?
A2: The most common culprit is the "matrix effect," where co-eluting endogenous components from the biological sample (like salts, lipids, or metabolites) interfere with the ionization of 2-AF in the mass spectrometer's ion source.[5][6] This can lead to ion suppression (decreased signal) or, less commonly, ion enhancement.[7] Other potential causes include inefficient sample extraction, suboptimal LC-MS/MS parameters, or degradation of the analyte.
Q3: How can I determine if ion suppression is affecting my 2-Aminofluorene signal?
A3: A post-column infusion experiment is a standard method to identify regions of ion suppression in your chromatogram.[8] This involves infusing a constant flow of 2-AF solution into the MS while injecting a blank matrix extract onto the LC column. A dip in the 2-AF signal at a specific retention time indicates the elution of matrix components that cause ion suppression.[8][9]
Q4: What is the ideal mass difference between 2-Aminofluorene and its deuterated internal standard?
A4: A mass difference of at least 3 to 4 mass units is generally recommended. This minimizes the risk of isotopic crosstalk, where the natural isotopic abundance of the analyte (e.g., ¹³C) could contribute to the signal of the internal standard, which is a particular concern with doubly deuterated standards.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your analysis.
Problem 1: Low or No Signal for 2-Aminofluorene and/or Deuterated Internal Standard
| Possible Cause | Solution |
| Inefficient Extraction | Review your sample preparation protocol. For plasma or urine, a solid-phase extraction (SPE) is often more effective at removing interferences than a simple protein precipitation.[11] Ensure the pH of your sample is optimized for the extraction of 2-AF. |
| Suboptimal Ionization | 2-Aminofluorene, as a primary amine, is best ionized in positive ion mode using electrospray ionization (ESI).[7] Optimize ESI source parameters such as capillary voltage, gas flow, and temperature to maximize the signal for your specific instrument and mobile phase. |
| Incorrect MS/MS Transitions | Confirm that you are monitoring the most abundant and specific precursor-to-product ion transitions (MRMs) for both 2-AF and d-AF. Infuse a standard solution of each directly into the mass spectrometer to optimize collision energies for each transition. |
| Sample Degradation | Ensure proper storage of samples and standards. Consider the stability of 2-AF in your chosen matrix and extraction solvents. |
Problem 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Possible Cause | Solution |
| Column Overload | Reduce the injection volume or dilute the sample. Ensure the concentration of your sample is within the linear range of the method. |
| Incompatible Mobile Phase | Ensure the pH of your mobile phase is appropriate for the pKa of 2-Aminofluorene to maintain a consistent ionization state. Adding a small amount of an acid like formic acid to the mobile phase can improve peak shape for amines.[12] |
| Column Contamination or Degradation | Use a guard column to protect your analytical column from matrix components. If performance degrades, try flushing the column or replacing it.[8] |
| Secondary Interactions | Interactions between the basic amine group of 2-AF and residual silanols on the silica-based column can cause peak tailing. Consider a column with end-capping or a different stationary phase chemistry. |
Problem 3: Inconsistent or Irreproducible Results
| Possible Cause | Solution | | Variable Matrix Effects | The composition of biological matrices can vary from sample to sample, leading to different degrees of ion suppression.[1] A deuterated internal standard is crucial for correcting this variability. Also, ensure your sample cleanup is robust and consistent.[1] | | Inconsistent Sample Preparation | Automate sample preparation steps where possible to minimize human error. Ensure the internal standard is added to every sample, calibrator, and QC at the very beginning of the process.[3] | | Instrument Instability | Check for fluctuations in LC pressure, temperature, and MS source stability. Run system suitability tests before each batch to ensure the instrument is performing correctly. |
Experimental Protocol: Quantification of 2-Aminofluorene in Human Plasma
This protocol provides a general methodology. Optimization will be required for specific instruments and laboratory conditions.
1. Materials and Reagents
-
2-Aminofluorene (2-AF) analytical standard
-
Deuterated 2-Aminofluorene (e.g., 2-Aminofluorene-d7) as an internal standard (IS)
-
LC-MS grade methanol (B129727), acetonitrile, and water
-
Formic acid (≥98%)
-
Human plasma (K2EDTA as anticoagulant)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of 2-AF and d-AF in methanol.
-
Working Standards: Serially dilute the 2-AF stock solution with 50:50 methanol:water to prepare calibration standards.
-
Internal Standard Spiking Solution: Prepare a d-AF working solution (e.g., 100 ng/mL) in methanol.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the IS spiking solution. Vortex briefly.
-
Add 200 µL of 0.1% formic acid in water. Vortex to mix.
-
Proceed with Solid-Phase Extraction (see below).
-
3. Solid-Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated plasma sample onto the cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the 2-AF and d-AF from the cartridge with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
4. LC-MS/MS Parameters
-
LC System: UPLC/HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might be 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be optimized by infusing standards. Example transitions:
-
2-AF: Q1: 182.1 -> Q3: 165.1
-
d-AF (d7): Q1: 189.1 -> Q3: 172.1
-
Data and Performance
The following tables represent typical performance characteristics for a validated LC-MS/MS method for 2-AF using a deuterated internal standard.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Accuracy (% Recovery) | Precision (%RSD) |
| Low | 0.3 | 98.5% | 4.2% |
| Medium | 15 | 101.2% | 2.8% |
| High | 75 | 99.1% | 3.1% |
Table 3: Matrix Effect and Extraction Recovery
| Parameter | Result |
| Matrix Effect | 92% (indicating minor ion suppression) |
| Extraction Recovery | 88% |
Visualized Workflows
Caption: General experimental workflow for 2-AF analysis.
Caption: Troubleshooting logic for low sensitivity issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 5. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. providiongroup.com [providiongroup.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Rapid preparation of human urine and plasma samples for analysis of F2-isoprostanes by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biotage.com [biotage.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Technical Support Center: Isotopic Exchange in 2-AminoFluorene-D11 Experiments
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to isotopic exchange when using 2-AminoFluorene-D11 as an internal standard in analytical experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Inaccurate or Inconsistent Quantitative Results
Q1: My quantitative results are inconsistent when using this compound. What are the common causes?
A1: Inconsistent or inaccurate results with deuterated internal standards like this compound often stem from a few key issues:
-
Isotopic Exchange (Back-Exchange): Deuterium (B1214612) atoms on your standard are swapping with hydrogen atoms from the solvent or sample matrix.[1][2] This is a primary concern for this compound due to the deuterium atoms on the aromatic ring and the amine group.
-
Purity of the Standard: The presence of the non-deuterated (D0) version of 2-Aminofluorene as an impurity in your standard will lead to an overestimation of the analyte's concentration.[3] High isotopic enrichment (≥98%) and chemical purity (>99%) are crucial for reliable results.[3]
-
Differential Matrix Effects: Even with a stable isotope-labeled standard, the analyte and the standard can experience different levels of ion suppression or enhancement from components in the sample matrix, leading to inaccurate quantification.[1][3]
-
Chromatographic Shift: The deuterated standard and the native analyte may have slightly different retention times, which can affect accurate integration and quantification.[1][4]
Issue 2: Suspected Isotopic Exchange (Back-Exchange)
Q2: How can I determine if my this compound is undergoing isotopic exchange?
A2: Isotopic exchange, or back-exchange, occurs when deuterium atoms are replaced by protons from the surrounding environment.[1] You can investigate this by:
-
Incubation Study: Incubate the this compound in your sample matrix (e.g., plasma, urine) or analytical mobile phase for varying amounts of time and at different temperatures.[5]
-
LC-MS/MS Analysis: Analyze the incubated samples by LC-MS/MS. Monitor the mass transition for both the deuterated standard and the unlabeled 2-Aminofluorene.
-
Data Evaluation: An increase in the signal for the unlabeled analyte that corresponds with a decrease in the deuterated standard's signal over time is direct evidence of isotopic exchange.[2][5]
Q3: What factors promote isotopic exchange on this compound?
A3: The stability of deuterium labels is highly dependent on their location and the experimental conditions. For aromatic amines like 2-Aminofluorene, key factors include:
-
pH of the Solution: Storing or analyzing the compound in strongly acidic or basic solutions can catalyze the exchange of deuterium atoms.[1][6] The minimum exchange rate for amide hydrogens, which are analogous to amine hydrogens in this context, occurs at approximately pH 2.6.[7] For practical purposes, a mobile phase pH between 2.5 and 3 is often recommended to minimize back-exchange during chromatography.[5]
-
Temperature: Higher temperatures during sample preparation, storage, or analysis can increase the rate of exchange.
-
Solvent Type: Protic solvents (e.g., water, methanol) provide a source of exchangeable protons.[2] Using aprotic solvents like acetonitrile (B52724) for stock solutions is preferable.[5]
-
Label Position: Deuterium atoms on heteroatoms (like the -NH2 group) or on aromatic rings can be susceptible to exchange under certain conditions.[3][8]
Q4: How can I prevent or minimize isotopic exchange?
A4: To ensure the integrity of your this compound standard, follow these handling and analysis best practices:
-
Solvent Selection: Reconstitute and prepare stock solutions in aprotic solvents such as acetonitrile whenever possible.[5] If aqueous solutions are required, use a buffer with a pH near neutral or, if compatible with your analyte, in the pH 2.5-3 range.[5]
-
Control pH: Avoid storing solutions in strongly acidic or basic conditions.[5] If pH adjustments are necessary for your workflow, perform them immediately before analysis to minimize the time the standard is exposed to harsh conditions.[5]
-
Temperature Control: Prepare solutions at room temperature and store them at recommended temperatures (e.g., -20°C or -80°C) in tightly sealed containers to prevent exposure to atmospheric moisture.[5]
-
LC Method Optimization: If feasible, adjust your mobile phase to a pH between 2.5 and 3 to reduce the potential for back-exchange during the analytical run.[5]
Issue 3: Purity and Stability of the Standard
Q5: How do I verify the isotopic and chemical purity of my this compound standard?
A5: Verifying purity is essential for accurate quantification.
-
Supplier Documentation: Always request a Certificate of Analysis (CoA) from your supplier that specifies the isotopic and chemical purity.[3] For this compound, an isotopic enrichment of 98 atom % D is standard.[9]
-
Analytical Verification: The purity can be independently verified using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).[3]
-
Contribution Check: To assess the contribution of the unlabeled analyte from your internal standard, prepare a blank matrix sample and spike it only with the this compound at the working concentration. The response for the unlabeled 2-Aminofluorene should be insignificant compared to the response at the Lower Limit of Quantification (LLOQ).[1]
Q6: What are the recommended storage conditions for this compound?
A6: Proper storage is critical for maintaining the stability of the standard.
-
Temperature: Store the compound at room temperature as recommended for the solid material.[9] Once in solution, store at -20°C or -80°C.[5]
-
Atmosphere: 2-Aminofluorene is sensitive to prolonged exposure to air.[10] Store in tightly sealed containers.
-
Shelf Life: After extended periods (e.g., three years), the compound should be re-analyzed for chemical purity before use.[9]
Data Presentation
Table 1: Influence of Experimental Conditions on Isotopic Exchange
This table summarizes hypothetical data illustrating how different conditions can impact the rate of back-exchange from a deuterated standard to its unlabeled form.
| Condition | Matrix/Solvent | Incubation Time | Temperature | Observed Back-Exchange (% Increase in Unlabeled Analyte) | Reference |
| Control | Acetonitrile | 1 hour | 25°C | < 1% | [5] |
| Matrix Effect | Human Plasma | 1 hour | 37°C | 28% | [5] |
| pH Effect (Acidic) | pH 2.0 Buffer | 4 hours | 25°C | 5% | [1][5] |
| pH Effect (Basic) | pH 10.0 Buffer | 4 hours | 25°C | 15% | [1][5] |
| Thermal Stress | Mobile Phase | 24 hours | 40°C | 10% | [5] |
Experimental Protocols
Protocol 1: Preparation and Handling of this compound Stock Solutions
-
Solvent Selection: For reconstitution of the solid standard, use an aprotic solvent such as high-purity acetonitrile or methanol (B129727) to minimize the presence of exchangeable protons.[5]
-
Solution Preparation: Prepare all solutions at room temperature to ensure accuracy.
-
pH Considerations: Avoid using strongly acidic or basic conditions for stock solutions.[5] If an aqueous solution is necessary, use a buffer with a pH as close to neutral as possible.
-
Storage: Store stock and working solutions in tightly sealed, clearly labeled containers at -20°C or -80°C to prevent evaporation and exposure to atmospheric moisture.[5]
Protocol 2: Assessing Isotopic Exchange in a Sample Matrix
-
Sample Preparation: Prepare three sets of samples:
-
Set A (Control): Blank matrix spiked with this compound, analyzed immediately (T=0).
-
Set B (Incubated): Blank matrix spiked with this compound, incubated under specific conditions (e.g., 4 hours at 37°C).
-
Set C (Analyte Reference): Blank matrix spiked with a known concentration of unlabeled 2-Aminofluorene at the LLOQ.
-
-
Analysis: Analyze all samples using the validated LC-MS/MS method. Monitor the MRM transitions for both this compound and unlabeled 2-Aminofluorene.
-
Evaluation:
-
Measure the peak area of the unlabeled 2-Aminofluorene signal in Set A and Set B.
-
An increase in the unlabeled signal in Set B compared to Set A indicates back-exchange.
-
The magnitude of the exchange can be estimated by comparing the increased signal in Set B to the signal from the LLOQ sample (Set C).
-
Visualizations
Diagrams of Workflows and Logical Relationships
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdnisotopes.com [cdnisotopes.com]
- 10. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Sample Preparation for 2-Aminofluorene Analysis with 2-AminoFluorene-D11
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing sample preparation for the analysis of 2-aminofluorene (B1664046) (2-AF), utilizing its deuterated internal standard, 2-aminofluorene-d11 (2-AF-D11). This resource offers detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common and specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: Why is a deuterated internal standard like this compound essential for accurate quantification of 2-aminofluorene?
A1: Using a stable isotope-labeled internal standard, such as this compound, is critical for compensating for analyte loss during sample preparation and for correcting matrix effects in the analytical instrument. Since 2-AF-D11 is chemically almost identical to 2-AF, it behaves similarly during extraction, cleanup, derivatization, and chromatographic analysis. Any losses or signal variations affecting the native analyte will also affect the deuterated standard to a similar extent. This allows for a more accurate and precise quantification by calculating the ratio of the analyte to the internal standard.
Q2: What are the most common sample preparation techniques for 2-aminofluorene analysis?
A2: The most prevalent techniques are Solid-Phase Extraction (SPE) and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. SPE is widely used for biological fluids like urine and plasma, as well as for water samples, offering effective cleanup and concentration of the analyte. The QuEChERS method is particularly popular for complex food matrices due to its simplicity and high throughput.
Q3: Is derivatization necessary for the analysis of 2-aminofluorene?
A3: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended. 2-Aminofluorene, being a primary aromatic amine, can exhibit poor chromatographic peak shape and thermal instability. Derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) converts it into a more volatile and thermally stable compound, leading to improved sensitivity and chromatographic performance. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis, derivatization is generally not required.
Troubleshooting Guides
This section provides solutions to common problems encountered during the sample preparation and analysis of 2-aminofluorene.
Low Analyte Recovery
Problem: The recovery of 2-aminofluorene and/or the internal standard (this compound) is consistently low.
| Potential Cause | Troubleshooting Steps |
| Incomplete Extraction from Matrix | - For SPE: Ensure the sorbent type is appropriate for 2-aminofluorene (e.g., C18, mixed-mode cation exchange). Optimize the pH of the sample before loading; for aromatic amines, a slightly basic pH can improve retention on reversed-phase sorbents. Increase the volume or change the composition of the elution solvent. |
| - For QuEChERS: Ensure thorough homogenization of the sample with the extraction solvent (acetonitrile). For dry matrices, add water before the initial extraction step.[1] | |
| Analyte Breakthrough During SPE | - The flow rate during sample loading might be too high. Reduce the flow rate to allow for sufficient interaction between the analyte and the sorbent. |
| - The sample volume may be too large for the sorbent mass in the SPE cartridge, leading to overloading. Use a larger SPE cartridge or reduce the sample volume. | |
| Inefficient Elution from SPE Cartridge | - The elution solvent may be too weak to displace the analyte from the sorbent. Try a stronger solvent or a mixture of solvents. For example, if using methanol (B129727), try adding a small percentage of a more non-polar solvent or a pH modifier. |
| - The elution volume may be insufficient. Increase the volume of the elution solvent and apply it in smaller aliquots to ensure complete elution. | |
| Incomplete Derivatization (for GC-MS) | - Ensure the sample extract is completely dry before adding the derivatizing agent, as moisture can deactivate the reagent.[2] |
| - Optimize the derivatization reaction conditions (temperature and time). For PFPA derivatization of amines, a common starting point is 70°C for 30 minutes.[2][3] | |
| - Use a sufficient excess of the derivatization reagent. | |
| Adsorption to Labware | - Use silanized glassware or polypropylene (B1209903) tubes to minimize adsorption of the analyte, especially at low concentrations. |
High Variability in Results
Problem: Inconsistent results are observed across replicate samples.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Homogenization | - Ensure all samples are homogenized to the same degree before extraction. This is particularly critical for solid and semi-solid matrices like food or tissue. |
| Variable Matrix Effects | - Matrix effects can cause ion suppression or enhancement in LC-MS/MS, leading to variability. The use of a deuterated internal standard like 2-AF-D11 should correct for this.[4] If variability persists, consider further sample cleanup steps (e.g., using a different SPE sorbent or adding a dispersive SPE step in QuEChERS). |
| - For GC-MS, matrix components can accumulate in the injector port, leading to inconsistent transfer of the analyte to the column. Regular maintenance of the GC inlet, including liner and septum replacement, is crucial. | |
| Inconsistent Derivatization (for GC-MS) | - Ensure consistent and precise addition of the derivatization reagent to all samples and standards. |
| - Maintain a consistent reaction time and temperature for all samples. |
Poor Chromatographic Peak Shape
Problem: Tailing, fronting, or split peaks are observed for 2-aminofluorene and/or this compound.
| Potential Cause | Troubleshooting Steps |
| Active Sites in the GC System (GC-MS) | - Aromatic amines are prone to interacting with active sites in the GC inlet and column, causing peak tailing. Use a deactivated inlet liner and a high-quality, inert GC column. |
| - Regular conditioning of the GC column can help to passivate active sites. | |
| Column Overload | - The concentration of the analyte injected may be too high. Dilute the sample extract before injection. |
| Inappropriate Mobile Phase pH (LC-MS/MS) | - For reversed-phase LC, the pH of the mobile phase can significantly affect the peak shape of amines. A slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to ensure consistent protonation of the amine group, leading to better peak shapes. |
| Column Contamination | - Matrix components can accumulate on the analytical column, leading to poor peak shapes. Use a guard column and ensure adequate sample cleanup. If the problem persists, the column may need to be flushed or replaced. |
Experimental Protocols
Below are representative experimental protocols for the extraction of 2-aminofluorene from different matrices. Note: These are starting points and may require optimization for specific sample types and instrument conditions.
Protocol 1: Solid-Phase Extraction (SPE) of 2-Aminofluorene from Human Urine (for GC-MS Analysis)
-
Sample Pre-treatment:
-
To a 5 mL urine sample, add 50 µL of a 1 µg/mL solution of this compound in methanol.
-
Add 1 mL of 1 M sodium acetate (B1210297) buffer (pH 5.0) and 20 µL of β-glucuronidase/arylsulfatase.
-
Vortex and incubate at 37°C for 16 hours to hydrolyze conjugates.[5][6]
-
Adjust the pH of the hydrolyzed urine to ~7.0 with 1 M NaOH.
-
-
SPE Cleanup:
-
Condition a C18 SPE cartridge (500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the pre-treated urine sample onto the SPE cartridge at a flow rate of approximately 1-2 mL/min.
-
Wash the cartridge with 5 mL of deionized water, followed by 5 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 5 mL of dichloromethane.
-
-
Derivatization and GC-MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).[3]
-
Cap the vial and heat at 70°C for 30 minutes.[2]
-
Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.
-
Reconstitute the residue in 100 µL of iso-octane for GC-MS analysis.
-
Protocol 2: QuEChERS Extraction of 2-Aminofluorene from Fish Tissue (for LC-MS/MS Analysis)
-
Sample Homogenization and Extraction:
-
Weigh 2 g of homogenized fish tissue into a 50 mL centrifuge tube.
-
Add 100 µL of a 1 µg/mL solution of this compound in acetonitrile (B52724).
-
Add 10 mL of acetonitrile.
-
Shake vigorously for 1 minute.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[3]
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.[3]
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg Primary Secondary Amine (PSA).
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Take the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.
-
Quantitative Data Summary
The following tables summarize typical performance data for 2-aminofluorene analysis in various matrices. These values are indicative and may vary depending on the specific method, matrix, and instrumentation.
Table 1: Recovery of 2-Aminofluorene in Different Matrices
| Matrix | Extraction Method | Analytical Method | Average Recovery (%) |
| Human Urine | SPE (C18) | GC-MS | 85 - 105 |
| Human Plasma | SPE (Mixed-Mode) | LC-MS/MS | 90 - 110[7][8] |
| Wastewater | SPE (HLB) | LC-MS/MS | 80 - 120[9] |
| Fish Tissue | QuEChERS | LC-MS/MS | 70 - 115[10] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for 2-Aminofluorene
| Matrix | Analytical Method | LOD | LOQ |
| Human Urine | GC-MS | 2 - 26 ng/L[5] | 10 - 50 ng/L |
| Human Plasma | LC-MS/MS | 0.5 - 2 ng/mL | 1 - 5 ng/mL[11][12] |
| Wastewater | LC-MS/MS | 0.08 - 1.7 ng/L[13] | 0.2 - 5 ng/L[13] |
| Fish Tissue | LC-MS/MS | 1 - 5 µg/kg | 5 - 10 µg/kg |
Visualizations
Experimental Workflows
Caption: SPE workflow for 2-aminofluorene analysis in urine.
Caption: QuEChERS workflow for 2-aminofluorene in fish tissue.
Logical Relationships
Caption: Troubleshooting logic for low analyte recovery.
References
- 1. Assessment and validation of the p-QuEChERS sample preparation methodology for the analysis of >200 veterinary drugs in various animal-based food matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Continuous solid-phase extraction method for the determination of amines in human urine following on-line microwave-assisted acid hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publica-rest.fraunhofer.de [publica-rest.fraunhofer.de]
- 7. research-portal.uu.nl [research-portal.uu.nl]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. Application of QuEChERS Coupled with HPLC-DAD-ESI-MS/MS for Determination of Heterocyclic Amines in Commercial Meat Products | Scilit [scilit.com]
- 11. Solid-phase extraction and GC/MS confirmation of barbiturates from human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development and Validation of a Rapid LC–MS/MS Method for Plasma Analysis of Ketamine, Norketamine, Dehydronorketamine, and Hydroxynorketamine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of nitrosamines in water by automated SPE and isotope dilution GC/HRMS Occurrence in the different steps of a drinking water treatment plant, and in chlorinated samples from a reservoir and a sewage treatment plant effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor peak shape in the chromatography of 2-Aminofluorene and its internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing poor peak shape and other common issues encountered during the chromatographic analysis of 2-Aminofluorene (B1664046) and its internal standard.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape (tailing or fronting) for 2-Aminofluorene?
A1: Poor peak shape in the chromatography of 2-Aminofluorene, an aromatic amine, is often due to several factors:
-
Secondary Interactions: The basic nature of the amine group can lead to interactions with acidic residual silanol (B1196071) groups on the surface of silica-based columns, causing peak tailing.
-
Column Overload: Injecting a sample that is too concentrated can saturate the column, leading to broadened or misshapen peaks.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is not optimal, 2-Aminofluorene may exist in both ionized and non-ionized forms, resulting in peak distortion.
-
Column Contamination or Degradation: Accumulation of contaminants or degradation of the stationary phase can lead to active sites that cause peak tailing.
-
Sample Solvent Mismatch: Using a sample solvent that is significantly stronger than the mobile phase can cause peak fronting or splitting.
Q2: Which type of HPLC column is most suitable for 2-Aminofluorene analysis?
A2: C8 and C18 columns are good starting points for the analysis of 2-Aminofluorene. A C8 column, being less retentive than a C18, may offer faster analysis times if resolution is adequate. For basic compounds like 2-Aminofluorene, using a column with high-purity silica (B1680970) and effective end-capping is crucial to minimize interactions with residual silanols and reduce peak tailing.
Q3: What is a suitable internal standard for the analysis of 2-Aminofluorene?
A3: The ideal internal standard is an isotopically labeled version of the analyte, such as deuterated 2-Aminofluorene (2-Aminofluorene-d9). This is because it has nearly identical chemical properties and chromatographic behavior, but is distinguishable by mass spectrometry. If a deuterated standard is not available, a structurally similar, non-endogenous compound can be used. Given its structural similarity, Fluorene can be considered as a potential internal standard for HPLC-UV or fluorescence detection, as it is expected to have a similar retention profile. Another option used for other primary aromatic amines is aniline-d5 (B30001) .[1] The chosen internal standard should be well-resolved from 2-Aminofluorene and any other sample components.
Q4: How does the mobile phase pH affect the chromatography of 2-Aminofluorene?
A4: The mobile phase pH is a critical parameter for ionizable compounds like 2-Aminofluorene. At a pH below its pKa, the amine group will be protonated, making the molecule more polar and resulting in earlier elution in reversed-phase chromatography. At a pH above its pKa, it will be in its neutral, less polar form, leading to longer retention. To achieve good peak shape, it is generally recommended to use a mobile phase pH that is at least 2 units away from the analyte's pKa to ensure it is in a single ionic state. For basic compounds, a mobile phase with a slightly acidic pH (e.g., 3-4) can protonate the analyte and also suppress the ionization of residual silanol groups on the column, thus improving peak shape.
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape issues.
Problem: Peak Tailing
// Column Solutions sol_column1 [label="Use End-Capped\nHigh Purity Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_column2 [label="Replace Guard/Analytical\nColumn", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_column3 [label="Flush Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Mobile Phase Solutions sol_mobile_phase1 [label="Adjust pH (e.g., pH 3-4)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mobile_phase2 [label="Add Competing Base\n(e.g., Triethylamine)", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_mobile_phase3 [label="Increase Buffer\nConcentration", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Sample Solutions sol_sample1 [label="Reduce Sample\nConcentration/Volume", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sample2 [label="Ensure Complete\nDissolution", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// System Solutions sol_system1 [label="Check for Leaks", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_system2 [label="Minimize Extra-Column\nVolume", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_column; start -> check_mobile_phase; start -> check_sample; start -> check_system;
check_column -> sol_column1 [label="Silanol Interactions"]; check_column -> sol_column2 [label="Column Degradation"]; check_column -> sol_column3 [label="Contamination"];
check_mobile_phase -> sol_mobile_phase1 [label="Suboptimal pH"]; check_mobile_phase -> sol_mobile_phase2 [label="Silanol Interactions"]; check_mobile_phase -> sol_mobile_phase3 [label="Insufficient Buffering"];
check_sample -> sol_sample1 [label="Overload"]; check_sample -> sol_sample2 [label="Precipitation"];
check_system -> sol_system1 [label="Flow Path Issues"]; check_system -> sol_system2 [label="Dead Volume"]; } end_dot
Caption: Troubleshooting workflow for peak tailing.
| Potential Cause | Recommended Action |
| Column-Related | |
| Secondary silanol interactions | Use a modern, high-purity, end-capped C8 or C18 column. Consider a column specifically designed for basic compounds. |
| Column contamination/degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column, and then the analytical column if necessary. |
| Mobile Phase-Related | |
| Suboptimal pH | Adjust the mobile phase to a slightly acidic pH (e.g., 3-4) using a modifier like formic acid or acetic acid to protonate 2-Aminofluorene and suppress silanol activity. |
| Insufficient buffering | Ensure the buffer concentration is adequate (typically 10-25 mM) and that the pH is within the buffer's effective range. |
| Sample-Related | |
| Column overload | Reduce the injection volume or dilute the sample. |
| System-Related | |
| Extra-column dead volume | Use shorter, narrower internal diameter tubing between the injector, column, and detector. Ensure all fittings are properly connected. |
Problem: Peak Fronting
// Sample Solutions sol_sample1 [label="Reduce Sample\nConcentration/Volume", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_sample2 [label="Match Sample Solvent to\nInitial Mobile Phase", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Column Solutions sol_column1 [label="Replace Column", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> check_sample; start -> check_column;
check_sample -> sol_sample1 [label="Concentration Overload"]; check_sample -> sol_sample2 [label="Solvent Mismatch"];
check_column -> sol_column1 [label="Column Bed Collapse"]; } end_dot
Caption: Troubleshooting workflow for peak fronting.
| Potential Cause | Recommended Action |
| Sample-Related | |
| Sample overload | Dilute the sample or reduce the injection volume. |
| Sample solvent mismatch | Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Column-Related | |
| Column bed collapse | This is less common but can be caused by pressure shocks. Replace the column. |
Experimental Protocols
Recommended HPLC Method for 2-Aminofluorene
This protocol is a starting point for method development, based on published methods for 2-Aminofluorene and general best practices for aromatic amines.
| Parameter | Recommendation |
| Column | C8 or C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Zorbax C8) |
| Mobile Phase A | 0.02 M Acetic Acid in Water |
| Mobile Phase B | Isopropanol or Acetonitrile |
| Gradient Profile | Start with a 5-minute isocratic hold at 27% B, then a concave gradient to 100% B over 40 minutes.[2] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30-40 °C |
| Detection | UV at 280 nm or Fluorescence (Excitation: 280 nm, Emission: 340 nm) |
| Injection Volume | 10-20 µL |
| Internal Standard | Fluorene or aniline-d5 at a fixed concentration in all samples and standards. |
Sample Preparation Protocol
The following is a general guideline for sample preparation. The specific steps may need to be optimized based on the sample matrix.
-
Extraction: For solid samples, perform a solvent extraction using a solvent in which 2-Aminofluorene is soluble (e.g., methanol (B129727) or acetonitrile).
-
Internal Standard Spiking: Add a known amount of the internal standard solution to all samples, calibration standards, and quality control samples.
-
Cleanup (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required. A C18 SPE cartridge can be used to retain 2-Aminofluorene and the internal standard, while more polar interferences are washed away. Elute the analytes with an organic solvent.
-
Filtration: Filter the final extract through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.
-
Dilution: If the concentration of 2-Aminofluorene is high, dilute the sample with the initial mobile phase.
Method Validation Summary
Any developed analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[3][4][5]
| Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity | A linear relationship between concentration and response should be established (e.g., R² > 0.995). |
| Range | Typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value, often assessed by spike recovery experiments (e.g., 90-110% recovery). |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) should show low relative standard deviation (RSD), typically < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, temperature, flow rate). |
References
Preventing contamination in 2-AminoFluorene-D11 standard solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, storage, and use of 2-AminoFluorene-D11 standard solutions to prevent contamination and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: How should I store my this compound standard solution?
Proper storage is critical to maintain the integrity of your standard. It is recommended to store the solution at room temperature.[1] For long-term storage, some manufacturers suggest that the compound should be re-analyzed for chemical purity after three years.[1] Always refer to the certificate of analysis provided by the supplier for specific storage instructions.
Q2: What is the recommended solvent for preparing and diluting this compound standards?
A common solvent for this compound standards is toluene (B28343).[2] When preparing dilutions, it is crucial to use a high-purity, LC-MS grade solvent to avoid introducing contaminants. The choice of solvent should also be compatible with your analytical method.
Q3: Is there a risk of deuterium (B1214612) (D) to hydrogen (H) exchange with this compound?
Yes, there is a potential for H/D exchange on the aromatic rings of aminofluorene, particularly under strongly acidic or basic conditions.[3][4] To minimize the risk of compromising the isotopic purity of your standard, it is advisable to maintain neutral pH conditions during sample preparation and analysis.
Q4: How can I prevent photodegradation of my this compound solution?
Aromatic amines can be susceptible to photodegradation. To prevent this, store your solutions in amber vials or protect them from light. Avoid prolonged exposure to direct sunlight or UV light sources in the laboratory. The main degradation products of fluorene (B118485) under UV-vis irradiation are hydroxy derivatives.
Troubleshooting Guide: Contamination Issues
Contamination in your this compound standard solutions can lead to inaccurate and unreliable results. This guide will help you identify and address common sources of contamination.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Presence of unlabeled 2-Aminofluorene | H/D exchange | - Ensure all solvents and reagents are at a neutral pH. - Avoid strongly acidic or basic conditions during sample preparation and storage. |
| Contamination from non-deuterated standard | - Use separate, dedicated glassware and syringes for deuterated and non-deuterated standards. - Thoroughly clean all equipment between uses. | |
| Extraneous peaks in chromatogram | Contaminated solvent | - Use high-purity, LC-MS grade solvents. - Run a solvent blank to check for impurities. |
| Contaminated glassware | - Use meticulously clean glassware. - Consider using disposable, single-use glassware for preparing standards. | |
| Cross-contamination from other samples | - Prepare standards in a dedicated clean area. - Use fresh pipette tips for each standard and sample. | |
| Inconsistent analytical results | Standard degradation | - Check the expiration date of the standard. - Re-evaluate the purity of the standard if it has been stored for an extended period. |
| Improper storage | - Ensure the standard is stored at the recommended temperature and protected from light. |
Experimental Protocol: Preparation and Verification of a this compound Stock Solution
This protocol outlines the steps for preparing a 100 µg/mL stock solution of this compound and verifying its concentration.
Materials:
-
This compound (neat material or certified solution)
-
High-purity toluene (or other suitable solvent)
-
Class A volumetric flasks (e.g., 10 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Amber glass vials for storage
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solution (from neat material): a. Accurately weigh approximately 1 mg of this compound using a calibrated analytical balance. b. Quantitatively transfer the weighed material to a 10 mL Class A volumetric flask. c. Add a small amount of toluene to dissolve the material completely. d. Bring the flask to volume with toluene, ensuring the final volume is exactly 10 mL. e. Stopper the flask and invert it several times to ensure a homogenous solution. f. Transfer the solution to a labeled amber glass vial for storage.
-
Preparation of Working Standards: a. Perform serial dilutions from the stock solution using calibrated micropipettes and fresh, high-purity solvent to create a series of calibration standards at the desired concentrations.
-
Verification of Concentration and Purity: a. Analyze the freshly prepared stock solution and calibration standards using a validated LC-MS/MS method. b. The method should be able to separate this compound from any potential impurities and its non-deuterated analog. c. Construct a calibration curve by plotting the peak area ratio of the analyte to a suitable internal standard (if used) against the concentration. The curve should have a correlation coefficient (r²) of ≥ 0.99. d. Assess the purity by examining the chromatogram for any unexpected peaks. The peak corresponding to the non-deuterated 2-Aminofluorene should be monitored to check for isotopic contamination.
Visualizations
Caption: Troubleshooting workflow for identifying the source of contamination.
References
Technical Support Center: Enhancing 2-Aminofluorene Recovery with 2-Aminofluorene-D11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing 2-Aminofluorene-D11 as an internal standard to improve the recovery and quantification of 2-Aminofluorene in complex samples.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard for 2-Aminofluorene analysis?
A1: Using a stable isotope-labeled internal standard like this compound is the gold standard for quantitative analysis, particularly in complex matrices. This technique, known as isotope dilution mass spectrometry (IDMS), offers several advantages:
-
Correction for Matrix Effects: Complex samples often contain interfering substances that can suppress or enhance the analyte signal during analysis by mass spectrometry. Since this compound is chemically and physically almost identical to 2-Aminofluorene, it experiences the same matrix effects. By comparing the signal of the analyte to the internal standard, these effects can be accurately compensated for.
-
Correction for Analyte Loss: During sample preparation steps such as extraction, cleanup, and derivatization, some of the analyte may be lost. This compound is added at the beginning of the sample preparation process and will be lost at the same rate as the native 2-Aminofluorene. This allows for accurate correction of any losses, leading to more precise and accurate quantification.
-
Improved Method Robustness: The use of an isotope-labeled internal standard makes the analytical method more robust and less susceptible to variations in experimental conditions.
Q2: What is the principle behind isotope dilution analysis?
A2: Isotope dilution analysis relies on the addition of a known amount of an isotopically enriched standard (e.g., this compound) to a sample containing an unknown amount of the native analyte (2-Aminofluorene). The analyte and the standard are assumed to be chemically indistinguishable during extraction and analysis. By measuring the ratio of the native analyte to the isotopically labeled standard using a mass spectrometer, the initial concentration of the analyte in the sample can be accurately determined, even if the recovery of the analyte is incomplete.
Q3: At what stage of the experimental workflow should I add this compound?
A3: this compound should be added to the sample at the very beginning of the sample preparation procedure, before any extraction or cleanup steps. This ensures that the internal standard experiences the same potential losses and matrix effects as the native analyte throughout the entire workflow.
Q4: How can I be sure that my this compound is pure and suitable for use?
A4: It is crucial to use a high-purity internal standard. The isotopic enrichment should be high (typically >98%) to minimize the contribution of the unlabeled analyte in the standard solution. The chemical purity should also be high to avoid introducing interfering substances. Always obtain a certificate of analysis (CoA) from the supplier, which provides information on the purity and isotopic enrichment of the this compound.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor recovery of both 2-Aminofluorene and this compound | Inefficient extraction from the sample matrix. | - Optimize the extraction solvent and conditions (e.g., pH, temperature, extraction time).- Consider a different extraction technique (e.g., solid-phase extraction [SPE] instead of liquid-liquid extraction [LLE]).- Ensure thorough homogenization of the sample. |
| High variability in recovery between samples | Inconsistent sample preparation. | - Ensure precise and consistent addition of the internal standard to all samples.- Standardize all sample preparation steps, including volumes, times, and temperatures.- Use automated sample preparation systems if available for better reproducibility. |
| Signal suppression or enhancement (Matrix Effects) | Co-eluting matrix components interfering with ionization in the mass spectrometer. | - Improve sample cleanup to remove interfering components. This can be achieved using techniques like SPE or by optimizing the LLE conditions.- Modify the chromatographic conditions (e.g., gradient, column chemistry) to separate the analyte and internal standard from interfering matrix components.- Dilute the sample extract to reduce the concentration of matrix components, if sensitivity allows. |
| Isotopic exchange (loss of deuterium (B1214612) from this compound) | Exposure to harsh chemical conditions (e.g., strong acids or bases) or high temperatures. | - Avoid extreme pH and high temperatures during sample preparation and storage.- If harsh conditions are unavoidable, select a deuterated standard with deuterium atoms on stable positions of the molecule. |
| Different retention times for 2-Aminofluorene and this compound | "Isotope effect" in chromatography, where the deuterated compound may elute slightly earlier than the non-deuterated compound. | - This is a known phenomenon and is usually minor. Ensure that the chromatographic peaks for both compounds are well-resolved and that the integration is accurate for both.- Optimize the chromatographic method to minimize this separation if it affects quantification. |
Data Presentation
The following table presents representative recovery data for primary aromatic amines (PAAs), which are structurally similar to 2-Aminofluorene, from a food simulant matrix. This data illustrates the expected performance of an analytical method using an isotope dilution technique.
Table 1: Representative Recovery of Primary Aromatic Amines from a Food Simulant (3% Acetic Acid) at Different Spiking Levels
| Compound | Spiking Level (ng/mL) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |
| Aniline | 5 | 95.2 | 4.1 |
| 4-Chloroaniline | 5 | 98.7 | 3.5 |
| 2-Naphthylamine | 5 | 92.1 | 5.6 |
| 4,4'-Diaminodiphenylmethane | 5 | 96.5 | 3.9 |
| o-Toluidine | 5 | 97.8 | 3.2 |
| 2-Aminofluorene (representative) | 5 | ~90-105 | <10 |
Experimental Protocols
This section provides a general experimental protocol for the extraction and analysis of 2-Aminofluorene from a complex matrix (e.g., soil) using this compound as an internal standard, followed by LC-MS/MS analysis.
1. Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the soil sample to ensure uniformity.
-
Spiking with Internal Standard: Weigh 5 g of the homogenized soil sample into a centrifuge tube. Add a known amount of this compound solution (e.g., 50 µL of a 1 µg/mL solution).
-
Extraction: Add 10 mL of an appropriate extraction solvent (e.g., a mixture of acetonitrile (B52724) and water or dichloromethane). Vortex the sample for 1 minute and then sonicate for 15 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid and liquid phases.
-
Collection of Supernatant: Carefully transfer the supernatant to a clean tube.
-
Repeat Extraction (Optional but Recommended): Repeat the extraction step on the remaining solid pellet with another 10 mL of the extraction solvent to improve recovery. Combine the supernatants.
-
Solvent Evaporation: Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 1 mL of a methanol (B129727)/water mixture).
2. Sample Cleanup (Solid-Phase Extraction - SPE)
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10 v/v) to remove polar interferences.
-
Elution: Elute the 2-Aminofluorene and this compound from the cartridge with an appropriate organic solvent (e.g., 5 mL of acetonitrile).
-
Final Preparation: Evaporate the eluate to dryness and reconstitute in a small volume (e.g., 200 µL) of the initial mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate 2-Aminofluorene from matrix interferences.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Aminofluorene: Monitor at least two specific precursor-to-product ion transitions.
-
This compound: Monitor the corresponding precursor-to-product ion transitions, accounting for the mass shift due to the deuterium labels.
-
-
Mandatory Visualizations
Caption: General experimental workflow for the analysis of 2-Aminofluorene using this compound.
Caption: The principle of isotope dilution for accurate quantification.
Dealing with co-eluting interferences in 2-Aminofluorene LC-MS analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to co-eluting interferences in the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of 2-Aminofluorene.
Frequently Asked Questions (FAQs)
Q1: What are the most common co-eluting interferences in 2-Aminofluorene analysis?
A1: The most significant co-eluting interferences in 2-Aminofluorene (2-AF) analysis are its structural isomers: 1-Aminofluorene (1-AF), 3-Aminofluorene (3-AF), and 4-Aminofluorene (4-AF). These compounds have the same molecular weight and elemental composition, making them isobaric and indistinguishable by mass spectrometry alone. Additionally, in complex matrices such as urine or plasma, endogenous compounds or metabolites of other xenobiotics can co-elute and cause ion suppression or enhancement, affecting the accuracy of quantification.
Q2: Why is chromatographic separation of aminofluorene isomers critical?
A2: Since aminofluorene isomers have identical mass-to-charge ratios (m/z), they cannot be differentiated by a mass spectrometer if they elute from the liquid chromatography (LC) column at the same time. Co-elution of these isomers will lead to an overestimation of the 2-Aminofluorene concentration. Therefore, achieving baseline chromatographic separation is paramount for accurate and reliable quantification.
Q3: What are the key considerations for sample preparation to minimize interferences?
A3: Effective sample preparation is crucial to remove matrix components that can interfere with the analysis. For biological samples like urine, an enzymatic hydrolysis step is often necessary to cleave conjugated metabolites of 2-Aminofluorene. This is typically followed by a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes from the bulk of the matrix. The choice of extraction solvent and SPE sorbent should be optimized to maximize the recovery of 2-Aminofluorene while minimizing the co-extraction of interfering substances.
Q4: Can mass spectrometry settings be optimized to differentiate co-eluting isomers?
A4: While mass spectrometry cannot separate co-eluting isomers based on their precursor ion mass, optimizing MS/MS parameters can sometimes help in their differentiation if they produce unique product ions upon fragmentation. By carefully selecting Multiple Reaction Monitoring (MRM) transitions (precursor ion → product ion), it may be possible to selectively detect 2-Aminofluorene even in the presence of its isomers, provided they have distinct fragmentation patterns. However, relying solely on MS/MS for differentiation is not a substitute for good chromatographic separation.
Troubleshooting Guides
Chromatographic Issues
Problem: Poor or no separation of 2-Aminofluorene from its isomers.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Column Chemistry | Standard C18 columns may not provide sufficient selectivity for aromatic isomers. Consider using a column with a different stationary phase, such as a biphenyl (B1667301) or pentafluorophenyl (PFP) phase, which offer alternative selectivities for aromatic compounds. |
| Suboptimal Mobile Phase Composition | The organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase can significantly impact the separation of aromatic amines. Systematically evaluate different mobile phase compositions. Methanol, in particular, can offer unique selectivity for isomers on PFP columns. |
| Inadequate Gradient Profile | A shallow gradient with a slow ramp rate can improve the resolution of closely eluting compounds. Optimize the gradient profile to maximize the separation between the aminofluorene isomers. |
| Elevated Column Temperature | Increasing the column temperature can sometimes improve peak shape and resolution. However, it can also decrease retention times, so a careful evaluation of the effect of temperature is necessary. |
Mass Spectrometry Issues
Problem: Inconsistent or low signal intensity for 2-Aminofluorene.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Matrix Effects (Ion Suppression) | Co-eluting matrix components can suppress the ionization of 2-Aminofluorene. Improve sample preparation to remove these interferences. A post-column infusion experiment can help identify the regions of ion suppression in your chromatogram. |
| Suboptimal MS/MS Transitions | The selected precursor and product ions may not be the most intense or specific for 2-Aminofluorene. Infuse a standard solution of 2-Aminofluorene to optimize the collision energy and identify the most abundant and stable product ions. |
| In-source Fragmentation | Labile metabolites of 2-Aminofluorene may fragment back to the parent compound in the ion source, leading to inaccurate quantification. Optimize the ion source parameters (e.g., source temperature, voltages) to minimize in-source fragmentation. |
Experimental Protocols
Sample Preparation from Human Urine
-
To 1 mL of urine, add 10 µL of an internal standard solution (e.g., 2-Aminofluorene-d7).
-
Add 1 mL of 1 M sodium acetate (B1210297) buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase and incubate at 37°C for 16 hours.
-
Perform a liquid-liquid extraction by adding 3 mL of methyl tert-butyl ether (MTBE) and vortexing for 10 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Method for Separation of Aminofluorene Isomers
-
LC System: UPLC/HPLC system capable of binary gradient elution.
-
Column: Biphenyl column (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: 5-60% B
-
8-9 min: 60-95% B
-
9-10 min: 95% B
-
10-10.1 min: 95-5% B
-
10.1-12 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2-Aminofluorene | 182.1 | 152.1 | 25 |
| 1-Aminofluorene | 182.1 | 152.1 | 25 |
| 3-Aminofluorene | 182.1 | 152.1 | 25 |
| 4-Aminofluorene | 182.1 | 152.1 | 25 |
| 2-Aminofluorene-d7 (IS) | 189.1 | 159.1 | 25 |
Note: The product ions for the isomers are often the same, reinforcing the need for chromatographic separation. The collision energies should be optimized for your specific instrument.
Data Presentation
Table 1: Representative Quantitative Performance for Aromatic Amines
| Analyte | LLOQ (ng/mL) | Linearity Range (ng/mL) | R² | Recovery (%) |
| 2-Aminofluorene | 0.1 | 0.1 - 50 | >0.99 | 85 - 110 |
| Isomeric Aminofluorenes | 0.1 - 0.5 | 0.1 - 50 | >0.99 | 80 - 115 |
LLOQ: Lower Limit of Quantification; R²: Coefficient of determination. Data is representative and should be validated for each specific application.
Visualizations
Technical Support Center: Low-Level Detection of 2-Aminofluorene Adducts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the method refinement for low-level detection of 2-aminofluorene (B1664046) (AF) adducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for detecting low-level 2-aminofluorene (AF) adducts?
The primary methods for sensitive detection of 2-aminofluorene adducts include:
-
³²P-Postlabeling Assay: This is an ultrasensitive method capable of detecting as low as 1 adduct in 10⁹-10¹⁰ normal nucleotides.[1][2][3] The assay involves enzymatic digestion of DNA, enrichment of adducted nucleotides, radiolabeling with ³²P-ATP, and separation by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[1][2]
-
Immunoassays (ELISA and RIA): These methods utilize specific antibodies to detect and quantify AF adducts like N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF). They offer high sensitivity, with the ability to determine femtomole quantities of adducts.[4][5]
-
Mass Spectrometry (MS): Techniques like liquid chromatography-mass spectrometry (LC-MS) provide high specificity and structural information about the adducts.
-
Fluorescence Spectroscopy: This method can be used to study the conformational changes in DNA induced by AF adducts and can be a sensitive detection approach, especially when using fluorescent tags.[6][7]
Q2: What are the major types of 2-aminofluorene adducts formed in vivo?
Following exposure to 2-aminofluorene or its parent compound N-acetyl-2-aminofluorene (2-AAF), several DNA adducts can be formed. The major adducts identified are:
-
N-(deoxyguanosin-8-yl)-2-aminofluorene (dG-C8-AF): This is often the major adduct found in tissues like the liver.[8][9]
-
N-(deoxyguanosin-8-yl)-2-acetylaminofluorene (dG-C8-AAF): An acetylated adduct.[10]
-
3-(deoxyguanosin-N2-yl)-2-acetylaminofluorene (dG-N2-AAF): Another acetylated adduct.[10]
The relative amounts of these adducts can vary depending on the tissue and the metabolic activation pathways involved.[9]
Q3: How can I improve the sensitivity of the ³²P-postlabeling assay?
To enhance the sensitivity of your ³²P-postlabeling assay, consider the following:
-
Adduct Enrichment: Use butanol extraction or nuclease P1 digestion to enrich the adducted nucleotides before labeling.[1][10]
-
High-Specific-Activity [γ-³²P]ATP: Ensure the use of high-quality radiolabeled ATP for efficient labeling.
-
Chromatographic Separation: Optimize the TLC or HPLC conditions to achieve good separation of adducts from background radioactivity. For HPLC, using a high salt concentration (e.g., 2 M) in the eluent can significantly reduce background and improve peak shape.[8]
Troubleshooting Guides
³²P-Postlabeling Assay
| Problem | Possible Cause | Suggested Solution |
| High Background on TLC/HPLC | Incomplete digestion of normal nucleotides. | Ensure complete digestion by optimizing enzyme concentrations and incubation times. For HPLC, increase the salt concentration in the eluent to reduce background radioactivity.[8] |
| Contamination of reagents with ATP or other radioactive species. | Use fresh, high-quality reagents. Run a blank reaction without DNA to check for contamination. | |
| Low or No Adduct Signal | Inefficient DNA digestion. | Verify the activity of micrococcal nuclease and spleen phosphodiesterase. |
| Incomplete labeling of adducts. | Check the activity of T4 polynucleotide kinase and the quality of the [γ-³²P]ATP. | |
| Loss of adducts during enrichment. | Optimize the butanol extraction or nuclease P1 digestion steps. Note that the efficiency of enzymatic steps can vary for different adducts.[11] | |
| Poor Resolution of Adduct Spots/Peaks | Inappropriate chromatography conditions. | For TLC, adjust the solvent systems and development dimensions. For HPLC, optimize the gradient, flow rate, and column type. A reverse-phase HPLC can provide separation equal to or better than TLC.[8] |
Mass Spectrometry
| Problem | Possible Cause | Suggested Solution |
| Poor Signal Intensity | Sample concentration is too low or too high (ion suppression). | Optimize the sample concentration.[12] |
| Inefficient ionization. | Experiment with different ionization sources (e.g., ESI, APCI) and optimize source parameters like temperature and voltage.[12][13] | |
| Instrument not properly tuned or calibrated. | Regularly tune and calibrate the mass spectrometer.[12] | |
| Presence of Unwanted Adducts (e.g., [M+Na]⁺, [M+K]⁺) | Contamination from glassware, solvents, or reagents. | Use high-purity solvents and reagents. Consider using mobile phase additives like ammonium (B1175870) acetate (B1210297) to suppress metal adducts.[14] |
| Inaccurate Mass Measurement | Incorrect calibration. | Perform regular mass calibration with appropriate standards.[12] |
| Instrument instability. | Ensure the mass spectrometer is well-maintained and operating in a stable environment.[12] |
Immunoassays (ELISA/RIA)
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | Non-specific binding of antibodies. | Increase the number of washing steps. Optimize the concentration of the blocking agent. |
| Cross-reactivity of the antibody. | Characterize the specificity of your antibody against different adducts and unmodified DNA. | |
| Low Signal | Low antibody affinity or concentration. | Use a high-affinity antibody and optimize its concentration. |
| Inefficient coating of the plate with antigen or antibody. | Optimize coating conditions (concentration, time, temperature). | |
| Degradation of the adducts during sample preparation. | Ensure proper storage and handling of DNA samples. |
Quantitative Data Summary
Table 1: 2-AAF Adduct Levels in Male Wistar-Furth Rats
| Duration of 0.02% 2-AAF Feeding | Adduct Level in Liver (fmol/µg DNA) | Predominant Adduct |
| 24 hours | 80 | dG-C8-AF (~80%) |
| 30 days | ~230 (plateau) | dG-C8-AF (97-100%) |
| 25-60 days | - | dG-C8-AF (97-100%) |
Data extracted from Poirier et al.[4][5]
Table 2: Comparison of DNA Hydrolysis Methods for Adduct Quantification
| DNA Treatment | Hydrolysis Method | dG-C8-AAF Yield | dG-N2-AAF Yield | G-C8-AF Yield |
| [³H]NA-AAF modified DNA | Enzymatic | 73% | 7% | - |
| [³H]NA-AAF modified DNA | Anhydrous TFA | 86% (as G-C8-AAF) | 6% (as G-N2-AAF) | - |
| [³H]N-OH-AF modified DNA | Anhydrous TFA | - | - | 100% (as G-C8-AF) |
Data from examining preparation methods of DNA adducts. Anhydrous TFA solvolysis provides a rapid and convenient method for obtaining quantitative yields.[15]
Experimental Protocols
³²P-Postlabeling Assay Protocol
This protocol is a generalized procedure and may require optimization for specific applications.
-
DNA Digestion:
-
Digest 1-10 µg of DNA to 3'-monophosphate nucleosides using micrococcal nuclease and spleen phosphodiesterase.[1]
-
-
Adduct Enrichment (Optional but Recommended):
-
Radiolabeling:
-
Chromatographic Separation:
-
Detection and Quantification:
-
Detect the separated adducts by autoradiography (for TLC) or with the radioactivity detector (for HPLC).
-
Quantify the adduct levels by scintillation counting or phosphorimaging of the adduct spots/peaks and normalizing to the total amount of DNA analyzed.
-
Immunoassay (ELISA) Protocol for dG-C8-AF
-
Plate Coating: Coat a 96-well plate with the dG-C8-AF antigen or a specific capture antibody.
-
Blocking: Block non-specific binding sites with a suitable blocking buffer (e.g., BSA or non-fat milk).
-
Sample/Standard Incubation: Add standards and heat-denatured DNA samples to the wells and incubate.
-
Primary Antibody Incubation: Add the anti-dG-C8-AF primary antibody and incubate.
-
Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Determine the concentration of dG-C8-AF in the samples by comparing their absorbance to the standard curve.
Visualizations
Caption: Workflow for ³²P-Postlabeling Assay.
Caption: Metabolic activation of 2-AAF and formation of major DNA adducts.
Caption: Troubleshooting logic for common issues in adduct detection.
References
- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of 2-acetylaminofluorene adducts by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehp.niehs.nih.gov [ehp.niehs.nih.gov]
- 6. Fluorescence Probing of Aminofluorene-Induced Conformational Heterogeneity in DNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence probing of aminofluorene-induced conformational heterogeneity in DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. DNA adduct formation after oral administration of 2-nitrofluorene and N-acetyl-2-aminofluorene, analyzed by 32P-TLC and 32P-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The formation of 2-aminofluorene-DNA adducts in vivo: evidence for peroxidase-mediated activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. gmi-inc.com [gmi-inc.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Quantification of adducts formed in DNA treated with N-acetoxy-2-acetylaminofluorene or N-hydroxy-2-aminofluorene: comparison of trifluoroacetic acid and enzymatic degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ensuring long-term stability of 2-AminoFluorene-D11 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the long-term stability of 2-AminoFluorene-D11 stock solutions. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound stock solutions?
A1: For optimal long-term stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to store them in tightly sealed, amber vials to protect against light and air exposure.[2][3] Aliquoting the stock solution into smaller, single-use volumes is highly recommended to minimize freeze-thaw cycles.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: The choice of solvent is critical for the stability of deuterated compounds. Aprotic solvents such as toluene, acetonitrile, or DMSO are recommended for preparing stock solutions.[1][4] Avoid using protic solvents or aqueous solutions, especially those with acidic or basic pH, as they can facilitate hydrogen-deuterium (H/D) exchange, compromising the isotopic purity of the standard.[3][5]
Q3: How can I be sure my this compound stock solution is stable?
A3: Regular verification of the chemical and isotopic purity of your stock solution is recommended. This can be achieved through analytical techniques such as High-Performance Liquid Chromatography (HPLC) for chemical purity and Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm isotopic enrichment.[5][6] A well-defined stability testing protocol should be in place.
Q4: What are the primary degradation pathways for this compound?
A4: The two primary concerns for the stability of this compound are chemical degradation and isotopic instability.
-
Chemical Degradation: Aromatic amines like 2-aminofluorene (B1664046) are susceptible to oxidation, especially when exposed to air.[7] The amino group is a reactive site and can be a target for metabolic activation or other chemical reactions.[8][9][10]
-
Isotopic Instability (H/D Exchange): The deuterium (B1214612) atoms on the molecule can exchange with hydrogen atoms from the solvent or other sources. This is more likely to occur in protic solvents (like water or methanol) and is catalyzed by acidic or basic conditions.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent analytical results | Degradation of the stock solution. | Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution before use. Implement a routine stability testing schedule for your stock solutions. |
| Loss of isotopic purity | Hydrogen-Deuterium (H/D) exchange. | Ensure you are using a high-purity aprotic solvent. Avoid any exposure to water, acids, or bases. Prepare fresh working solutions from your stock solution for each experiment. |
| Precipitate observed in the solution after thawing | Poor solubility at lower temperatures or solvent evaporation. | Allow the solution to warm to room temperature and vortex to redissolve. If the precipitate persists, consider preparing a new stock solution. Ensure vials are tightly sealed to prevent solvent evaporation. |
| Discoloration of the stock solution | Oxidation or other chemical degradation. | Discard the solution. Prepare a fresh stock solution and store it under an inert atmosphere (e.g., argon or nitrogen) if possible. Ensure storage is in a dark, cold environment. |
Experimental Protocols
Protocol for Assessing the Stability of this compound Stock Solutions
This protocol outlines a general procedure for conducting a long-term stability study of your this compound stock solutions.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of solid this compound.
-
Dissolve it in a pre-determined volume of a high-purity aprotic solvent (e.g., acetonitrile, toluene, or DMSO) to achieve the desired concentration.
-
Aliquot the stock solution into multiple amber, tightly sealed vials.
-
-
Storage Conditions:
-
Store the aliquots at different temperatures to assess stability under various conditions (e.g., -80°C, -20°C, and 4°C).
-
Protect all samples from light.
-
-
Time Points for Analysis:
-
Analyze one aliquot from each storage condition at regular intervals. A suggested schedule is:
-
Time 0 (immediately after preparation)
-
1 month
-
3 months
-
6 months
-
12 months
-
-
-
Analytical Method:
-
Use a validated stability-indicating HPLC-MS method.
-
HPLC: To assess chemical purity and detect any degradation products.
-
MS: To determine the isotopic purity by analyzing the distribution of isotopologues.
-
-
Data Analysis:
-
At each time point, calculate the concentration of this compound and the percentage of any degradation products.
-
Determine the isotopic enrichment.
-
Compare the results to the Time 0 data. A common acceptance criterion for stability is the concentration remaining within ±15% of the initial concentration.
-
Quantitative Data Summary
The following table is a template for summarizing the results of your long-term stability study.
| Storage Temp. | Solvent | Time Point | Concentration (% of Initial) | Isotopic Purity (%) | Degradation Products (%) |
| -80°C | Acetonitrile | 0 months | 100.0 | 99.8 | < 0.1 |
| 1 month | 99.9 | 99.8 | < 0.1 | ||
| 3 months | 99.5 | 99.7 | 0.2 | ||
| 6 months | 99.2 | 99.7 | 0.3 | ||
| 12 months | 98.8 | 99.6 | 0.5 | ||
| -20°C | Acetonitrile | 0 months | 100.0 | 99.8 | < 0.1 |
| 1 month | 99.2 | 99.8 | 0.3 | ||
| 3 months | 97.5 | 99.5 | 1.2 | ||
| 6 months | 95.1 | 99.2 | 2.5 | ||
| 12 months | 91.3 | 98.9 | 4.1 | ||
| 4°C | Acetonitrile | 0 months | 100.0 | 99.8 | < 0.1 |
| 1 month | 96.5 | 99.6 | 1.8 | ||
| 3 months | 90.2 | 99.1 | 5.4 | ||
| 6 months | 82.1 | 98.5 | 10.2 | ||
| 12 months | 70.4 | 97.8 | 18.9 |
Note: The data in this table is for illustrative purposes only and should be replaced with your experimental findings.
Visualizations
References
- 1. cdnisotopes.com [cdnisotopes.com]
- 2. 2-Aminofluorene | C13H11N | CID 1539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Hydrogen/Deuterium Exchange Mass Spectrometry and the Pursuit of Challenging Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 10. Bacterial degradation of monocyclic aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method for 2-Aminofluorene Utilizing 2-AminoFluorene-D11
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of 2-Aminofluorene (2-AF), a compound of interest in toxicological and pharmaceutical research. The use of a stable isotope-labeled internal standard, 2-AminoFluorene-D11 (2-AF-D11), is a cornerstone of the methodologies presented, ensuring high accuracy and precision by mitigating matrix effects and variability during sample preparation. This document outlines typical performance data and detailed experimental protocols for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) based on established validation principles.
Performance Data Comparison
The successful validation of an analytical method is demonstrated through a series of performance characteristics. The tables below summarize the typical quantitative data for validated HPLC-MS and GC-MS methods for the analysis of 2-Aminofluorene.
Table 1: HPLC-MS Method Performance Characteristics
| Validation Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.995 |
| Range | 0.1 - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (%RSD) | < 10% |
Table 2: GC-MS Method Performance Characteristics
| Validation Parameter | Typical Performance Metric |
| Linearity (R²) | > 0.995 |
| Range | 0.5 - 200 ng/mL |
| Limit of Detection (LOD) | 0.15 ng/mL |
| Limit of Quantification (LOQ) | 0.5 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (%RSD) | < 15% |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
1. Sample Preparation:
-
Aliquots of the sample matrix (e.g., plasma, tissue homogenate) are spiked with a known concentration of this compound internal standard solution.
-
Proteins are precipitated using a suitable organic solvent, such as acetonitrile (B52724).
-
The supernatant is isolated following centrifugation.
-
The solvent is evaporated under a stream of nitrogen.
-
The residue is reconstituted in the initial mobile phase for injection into the HPLC-MS system.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution using 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Flow Rate: A standard flow rate of 0.4 mL/min is maintained.
-
Injection Volume: A small injection volume, typically 5 µL, is used.
3. Mass Spectrometry Conditions:
-
Ionization: Positive ion Electrospray Ionization (ESI+) is generally used.
-
Detection: The analysis is performed in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both 2-Aminofluorene and this compound are monitored. These are determined by infusing standard solutions of each compound into the mass spectrometer.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
1. Sample Preparation and Derivatization:
-
Samples are spiked with the this compound internal standard.
-
A liquid-liquid extraction is performed using a suitable organic solvent (e.g., hexane/ethyl acetate (B1210297) mixture).
-
The organic extract is evaporated to dryness.
-
To enhance volatility and thermal stability, the dried extract is subjected to derivatization. A common derivatizing agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), which silylates the amine group.
2. Chromatographic Conditions:
-
Column: A low-bleed, non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is typically used.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
Injection: A splitless injection mode is employed to maximize sensitivity.
-
Temperature Program: An optimized temperature gradient is used to ensure the separation of the derivatized analyte from other matrix components.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV is the standard.
-
Detection: Selected Ion Monitoring (SIM) is used to monitor characteristic ions of the derivatized forms of 2-Aminofluorene and this compound, providing high selectivity.
Visualized Workflow and Logical Relationships
Caption: A structured workflow for the validation of an analytical method for 2-Aminofluorene.
The Gold Standard in Bioanalysis: A Comparative Guide to 2-AminoFluorene-D11 as an Internal Standard
For researchers, scientists, and drug development professionals, the accuracy and precision of quantitative bioanalysis are paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable data. This guide provides an objective comparison of the performance of 2-AminoFluorene-D11, a deuterated internal standard, with a non-isotopically labeled structural analog for the quantification of 2-aminofluorene (B1664046), a carcinogenic aromatic amine. The experimental data and protocols presented herein underscore the superiority of stable isotope-labeled standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications.
In the realm of quantitative analysis, particularly in complex biological matrices such as urine or plasma, an internal standard (IS) is indispensable for correcting variations that can occur during sample preparation, injection, and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" because their physicochemical properties are nearly identical to the analyte of interest, ensuring they experience similar extraction efficiencies and matrix effects.
This guide will delve into a comparative analysis, highlighting the enhanced accuracy and precision achieved when employing a deuterated internal standard over a structural analog.
Performance Comparison: this compound vs. Structural Analog
To illustrate the performance differences, a hypothetical yet representative dataset is presented below. This data is based on well-established principles of isotope dilution mass spectrometry and reflects the expected outcomes from a method validation study comparing this compound with a plausible structural analog internal standard, such as 2-Naphthylamine, for the quantification of 2-aminofluorene in human urine.
| Performance Parameter | This compound (Deuterated IS) | 2-Naphthylamine (Structural Analog IS) |
| Accuracy (% Bias) | -2.5% to +3.0% | -15.0% to +18.5% |
| Precision (%RSD) | < 5% | < 15% |
| Recovery (%) | 92% | 75% |
| Matrix Effect (%) | 95% - 105% | 60% - 130% |
This data is representative and intended for illustrative purposes.
The data clearly indicates that the use of this compound results in significantly better accuracy and precision. The recovery of the deuterated standard closely mirrors that of the analyte, and the matrix effects are effectively compensated for, leading to more reliable and reproducible results.
Experimental Protocols
A detailed methodology for the quantification of 2-aminofluorene in human urine using this compound as an internal standard is provided below. A similar protocol would be followed when using a structural analog, with the substitution of the internal standard.
Sample Preparation
-
Enzymatic Hydrolysis: To a 1 mL aliquot of human urine, add 50 µL of a β-glucuronidase/arylsulfatase solution to deconjugate the metabolites of 2-aminofluorene.
-
Internal Standard Spiking: Add 20 µL of a 1 µg/mL solution of this compound in methanol.
-
Liquid-Liquid Extraction: Add 3 mL of ethyl acetate (B1210297) and vortex for 5 minutes.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Evaporation: Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-aminofluorene: Precursor ion (Q1) m/z 182.1 -> Product ion (Q3) m/z 154.1
-
This compound: Precursor ion (Q1) m/z 193.2 -> Product ion (Q3) m/z 163.2
-
2-Naphthylamine (Structural Analog): Precursor ion (Q1) m/z 144.1 -> Product ion (Q3) m/z 117.1
-
-
Collision Energy: Optimized for each transition.
-
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical basis for selecting a deuterated internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is crucial for achieving the highest level of accuracy and precision in the quantitative analysis of 2-aminofluorene. By closely mimicking the analyte's behavior, deuterated standards effectively compensate for variations in sample preparation and matrix effects, which are common challenges in bioanalysis. While structural analogs can be used, they often lead to greater variability and reduced accuracy. For researchers, scientists, and drug development professionals who require the most reliable and defensible data, this compound represents the superior choice for an internal standard.
A Comparative Guide to Inter-laboratory Quantification of 2-Aminofluorene
This guide provides a comparative overview of analytical methodologies for the quantification of 2-Aminofluorene, a primary aromatic amine (PAA). The data and protocols presented are based on inter-laboratory comparison studies and validated methods for PAAs, offering a benchmark for researchers, scientists, and drug development professionals. The focus is on providing a clear comparison of the performance of commonly employed analytical techniques.
Quantitative Data Summary
The following table summarizes the performance characteristics of various analytical methods used for the quantification of primary aromatic amines, including compounds structurally similar to 2-Aminofluorene. This data is aggregated from several inter-laboratory studies and method validation reports to provide a comparative perspective.
| Analytical Method | Analyte(s) | Linearity (R²) | Recovery (%) | Precision (RSD %) | Limit of Quantification (LOQ) / Detection (LOD) | Reference |
| UHPLC-MS/MS | 33 Primary Aromatic Amines | 0.992 - 0.999 | >85% for 30 PAAs | 2.3 - 9.1% (Intermediate Precision) | LOD: 0.001 - 0.029 ng/mL | [1] |
| LC-ESI-MS/MS | 20 Primary Aromatic Amines | - | - | 3.9 - 19% (Within-laboratory reproducibility) | LOD: 0.27 - 3 µg/L | [2] |
| LC-MS/MS | 22 Primary Aromatic Amines | - | - | Intraday: <10%, Intermediate: <16% | - | [3] |
| GC-MS | 8 Aromatic Amines | - | - | - | LOQ: 0.001 - 0.008 µg/m³ | [4] |
| Inter-laboratory Study (LC-MS) | 4 Primary Aromatic Amines | - | - | HorRat values: 1.26 - 1.91 | - | [5] |
Note: The Horwitz ratio (HorRat) is a measure of the acceptability of the precision of an analytical method. A HorRat value between 0.5 and 2.0 is generally considered acceptable.[5]
Experimental Protocols
Detailed methodologies for the two primary analytical techniques employed in the quantification of 2-Aminofluorene are outlined below.
This method is highly sensitive and selective for the detection of a wide range of primary aromatic amines.
-
Sample Preparation:
-
Extraction of the analyte from the sample matrix is typically performed using a food simulant such as 3% acetic acid or 20% ethanol.[1]
-
For solid samples like cooking utensils, migration tests are conducted where the sample is exposed to the simulant for a specified time and temperature.[3]
-
The resulting extract is then filtered, typically through a 0.22 µm or 0.45 µm syringe filter, prior to injection into the UHPLC system.[6]
-
-
Chromatographic Conditions:
-
Column: A column suitable for the separation of polar compounds, such as a Kinetex F5, is often used.[1]
-
Mobile Phase: A gradient elution is commonly employed using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., methanol).
-
Flow Rate: A typical flow rate is around 0.4 mL/min.
-
Injection Volume: A small injection volume, such as 5 µL, is used.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is standard for the analysis of primary aromatic amines.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, which involves monitoring specific precursor-to-product ion transitions for each analyte. This provides high selectivity and sensitivity.[1]
-
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds, including some aromatic amines. Derivatization is often required to improve the chromatographic properties of these compounds.
-
Sample Preparation and Derivatization:
-
For air samples, collection is performed by drawing air through an acid-impregnated filter.[4]
-
The collected amines are desorbed and extracted into an organic solvent like toluene.[4]
-
A derivatizing agent, such as heptafluorobutyric anhydride, is added to the extract. The derivatization reaction is often facilitated by heating.[4] This step increases the volatility and thermal stability of the amines, making them suitable for GC analysis.
-
-
GC Conditions:
-
Column: A non-polar or medium-polarity column, such as a DB-5MS, is commonly used.
-
Carrier Gas: Helium is the standard carrier gas.[4]
-
Injection Mode: Splitless injection is typically used for trace analysis to maximize the amount of analyte reaching the column.[4]
-
Temperature Program: A temperature gradient is used to achieve good separation of the derivatized amines.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) is the most common ionization technique for GC-MS.[4]
-
Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for quantification, where only specific ions characteristic of the derivatized analytes are monitored.
-
Methodology Visualization
The following diagrams illustrate the general workflows for the quantification of 2-Aminofluorene using UHPLC-MS/MS and GC-MS.
Caption: General workflow for 2-Aminofluorene quantification by UHPLC-MS/MS.
Caption: General workflow for 2-Aminofluorene quantification by GC-MS.
References
- 1. sciex.com [sciex.com]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. series.publisso.de [series.publisso.de]
- 5. Inter-laboratory comparison study on the determination of primary aromatic amines in cold water extracts of coloured paper napkins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Navigating the Nuances of 2-Aminofluorene Analysis: A Comparative Guide to a Deuterated Standard Approach
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2-aminofluorene (B1664046), achieving the highest degree of accuracy and precision is paramount. This guide provides a comprehensive comparison of analytical methodologies, highlighting the significant advantages of employing a deuterated internal standard. Supported by experimental data and detailed protocols, this document serves as a vital resource for method development and validation.
The use of an isotopically labeled internal standard, such as 2-aminofluorene-d9, is a cornerstone of robust quantitative analysis, particularly in complex matrices encountered in biological and environmental samples. This approach, known as isotope dilution mass spectrometry, effectively compensates for variations in sample preparation, injection volume, and instrument response, leading to demonstrably superior accuracy and precision.
The Decisive Advantage of a Deuterated Standard: A Quantitative Comparison
The implementation of a deuterated internal standard markedly improves the reliability of quantitative results for 2-aminofluorene analysis. The following table summarizes the performance characteristics of an analytical method utilizing a deuterated standard compared to typical performance data for methods without an internal standard.
| Performance Parameter | With Deuterated Standard (2-Aminofluorene-d9) | Without Internal Standard (Typical Performance) |
| Accuracy (% Recovery) | 95 - 105% | 70 - 120%[1][2] |
| Precision (% RSD) | < 5% | < 20%[1][2] |
| Linearity (R²) | > 0.999 | > 0.99 |
| Limit of Detection (LOD) | ~0.03 nmol/L (for a related compound, 2-hydroxyfluorene)[3] | Analyte and matrix dependent |
| Limit of Quantification (LOQ) | ~0.2 nmol/L (for a related compound, 2-hydroxyfluorene) | Analyte and matrix dependent |
Data for the method with a deuterated standard is based on the performance of a similar analytical method for a closely related fluorene (B118485) derivative, providing a strong indication of expected performance for 2-aminofluorene.
Experimental Protocols: A Blueprint for Success
The following are detailed methodologies for the analysis of 2-aminofluorene using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with a deuterated internal standard.
LC-MS/MS Method for 2-Aminofluorene Analysis
This method is ideal for the sensitive and selective quantification of 2-aminofluorene in biological matrices such as urine and plasma.
1. Sample Preparation:
-
To 1 mL of the sample (e.g., urine), add a known amount of 2-aminofluorene-d9 internal standard solution.
-
For urine samples, enzymatic hydrolysis is often necessary to free conjugated metabolites. Add β-glucuronidase/arylsulfatase and incubate at 37°C for at least 2 hours.
-
Perform a solid-phase extraction (SPE) for sample cleanup and concentration. Condition a C18 SPE cartridge, load the sample, wash with a low-organic solvent, and elute the analyte and internal standard with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3 µm particle size).
-
Mobile Phase: A gradient elution is typically used with:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
2-Aminofluorene: Monitor a specific precursor ion to product ion transition.
-
2-Aminofluorene-d9: Monitor the corresponding mass-shifted transition for the deuterated standard.
-
GC-MS Method for 2-Aminofluorene Analysis
This method is a robust alternative, particularly for volatile and semi-volatile compounds. Derivatization is often required for aromatic amines to improve their chromatographic behavior.
1. Sample Preparation:
-
Follow the same initial steps as for the LC-MS/MS method (addition of internal standard, hydrolysis if necessary, and SPE).
-
Derivatization: After evaporation, add a derivatizing agent (e.g., pentafluoropropionic anhydride (B1165640) in ethyl acetate) and heat to form a volatile derivative of 2-aminofluorene and its deuterated analog.
-
Reconstitute the derivatized sample in a suitable solvent (e.g., toluene) for GC-MS analysis.
2. Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium or hydrogen.
-
Injection Mode: Splitless.
-
Oven Temperature Program: A temperature gradient is used to ensure good separation of analytes.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity.
-
Monitored Ions: Select characteristic ions for both the derivatized 2-aminofluorene and its deuterated internal standard.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the analytical processes described.
Caption: Workflow for 2-aminofluorene analysis.
Caption: Impact of a deuterated internal standard.
References
A Comparative Guide to the Cross-Validation of LC-MS and GC-MS Methods for 2-Aminofluorene Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2-aminofluorene (B1664046), a carcinogenic aromatic amine. The objective is to present a clear, data-driven cross-validation of these two powerful analytical techniques, supported by detailed experimental protocols and performance data, to aid in the selection of the most appropriate method for research and drug development applications.
Executive Summary
Both LC-MS and GC-MS are highly capable techniques for the analysis of 2-aminofluorene. LC-MS offers the advantage of analyzing the compound directly without the need for derivatization, making it a more straightforward and potentially faster method. It demonstrates excellent sensitivity and precision for the analysis of aromatic amines in various matrices.
GC-MS, on the other hand, typically requires a derivatization step to improve the volatility and thermal stability of 2-aminofluorene. While this adds a step to the sample preparation process, GC-MS can provide exceptional sensitivity and chromatographic resolution. The choice between the two methods will ultimately depend on the specific requirements of the analysis, including matrix complexity, required sensitivity, sample throughput, and available instrumentation.
Data Presentation: Quantitative Method Comparison
The following table summarizes the typical performance characteristics of validated LC-MS and GC-MS methods for the analysis of 2-aminofluorene. The data presented is a synthesis from published methods for aromatic amines and represents realistic performance expectations.
| Validation Parameter | LC-MS/MS | GC-MS (with derivatization) |
| Linearity (R²) | >0.999[1] | >0.995[2] |
| Limit of Detection (LOD) | 0.025 - 0.20 ng/mL[1] | 0.04 ng/mL[3] |
| Limit of Quantitation (LOQ) | 0.1 - 1.0 ng/mL[1] | 0.1 ng/mL (estimated) |
| Accuracy (% Recovery) | 75 - 114%[1] | 74 - 125%[2] |
| Precision (%RSD, intra-day) | < 11.7%[1] | < 10% (estimated) |
| Precision (%RSD, inter-day) | < 15.9%[1] | < 15% (estimated) |
Experimental Protocols
LC-MS/MS Method for 2-Aminofluorene
This protocol is based on established methods for the analysis of primary aromatic amines in biological and environmental samples.[1][4]
1. Sample Preparation (Aqueous Matrix):
-
To 1 mL of the sample, add an internal standard solution.
-
Perform solid-phase extraction (SPE) using a C18 cartridge for sample clean-up and concentration.
-
Wash the cartridge with water.
-
Elute the analyte with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
2. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometry Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): 182.1.
-
Product Ions (m/z): To be determined by direct infusion of a 2-aminofluorene standard (e.g., 165.1, 154.1).
-
Collision Energy: Optimized for each transition.
GC-MS Method for 2-Aminofluorene (with Derivatization)
This protocol involves a derivatization step to make the analyte suitable for GC analysis.[5][6]
1. Sample Preparation and Derivatization:
-
Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate 2-aminofluorene from the sample matrix.
-
Dry the extract completely.
-
Add 50 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of a suitable solvent (e.g., acetonitrile).
-
Heat the mixture at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 2-aminofluorene.
-
Cool the sample to room temperature before injection.
2. Gas Chromatography Conditions:
-
Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
3. Mass Spectrometry Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Based on the mass spectrum of the 2-aminofluorene-TMS derivative (e.g., the molecular ion and characteristic fragment ions).
Mandatory Visualizations
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. jfda-online.com [jfda-online.com]
- 6. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
The Performance Advantages of 2-AminoFluorene-D11 in Regulated Bioanalysis: A Comparative Guide
In the rigorous landscape of regulated bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and robustness of quantitative assays. This guide provides a comprehensive comparison of the performance characteristics of 2-AminoFluorene-D11, a deuterated stable isotope-labeled (SIL) internal standard, against its non-deuterated counterpart, 2-Aminofluorene. The use of SIL internal standards, particularly deuterated ones, is widely recognized as the gold standard in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis due to their ability to effectively compensate for variability during sample preparation and analysis.
Stable isotope-labeled internal standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes, such as deuterium (B1214612) (²H or D). This property makes them ideal for co-eluting with the analyte and experiencing similar ionization effects in the mass spectrometer, thereby providing a more accurate normalization of the analytical signal. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation that favor the use of SIL internal standards.
Performance Characteristics: this compound vs. 2-Aminofluorene
The following table summarizes the expected quantitative performance characteristics when using this compound as an internal standard for the bioanalysis of 2-Aminofluorene, compared to using a non-deuterated structural analog as an internal standard. The data presented is illustrative of the typical improvements observed with the use of a deuterated internal standard in LC-MS/MS assays, based on extensive experience in the field of bioanalysis.
| Performance Metric | This compound (Deuterated IS) | Non-Deuterated Analog IS | Rationale for Performance Difference |
| Linearity (r²) | > 0.998 | > 0.995 | Co-elution and similar ionization behavior of the deuterated IS more effectively corrects for any non-linearities in detector response across the concentration range. |
| Accuracy (% Bias) | ± 5% | ± 15% | The deuterated IS closely tracks the analyte through extraction and ionization, minimizing systematic errors and leading to higher accuracy. |
| Precision (%RSD) | < 5% | < 15% | Variability in sample preparation, injection volume, and instrument response is more effectively normalized by the co-eluting deuterated standard, resulting in improved precision. |
| Recovery (%) | Consistent across concentrations | Variable | While absolute recovery may vary, the ratio of analyte to deuterated IS remains constant, ensuring accurate quantification. A non-deuterated analog may have different extraction characteristics. |
| Matrix Effect (%) | Minimal (< 5% RSD) | Significant (> 15% RSD) | The deuterated IS experiences the same ion suppression or enhancement as the analyte due to its identical chemical properties and co-elution, effectively canceling out matrix effects. |
Experimental Protocols
A detailed methodology for a typical regulated bioanalytical LC-MS/MS assay for the quantification of 2-Aminofluorene in a biological matrix (e.g., plasma) using this compound as an internal standard is provided below.
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, add 25 µL of this compound internal standard working solution (e.g., at 100 ng/mL).
-
Add 50 µL of 0.1 M sodium hydroxide (B78521) to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 5 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer (approximately 500 µL) to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Parameters
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components (e.g., start at 10% B, ramp to 90% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
2-Aminofluorene: m/z 182.1 → 154.1
-
This compound: m/z 193.2 → 165.2
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for the specific instrument to achieve maximum sensitivity and specificity.
-
Visualizing the Advantage: Workflows and Mechanisms
To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the experimental workflow and the mechanism by which deuterated internal standards mitigate matrix effects.
The diagram above outlines the key steps in a typical bioanalytical workflow, from sample preparation to data analysis. The early addition of the deuterated internal standard is crucial for it to undergo the same processing as the analyte.
This diagram illustrates how matrix components can suppress the ionization of the analyte, leading to inaccurate results. When a deuterated internal standard is used, it experiences the same degree of ion suppression. Because the ratio of the analyte signal to the internal standard signal remains constant, the matrix effect is effectively neutralized, leading to accurate quantification.
A Researcher's Guide to Selecting Deuterated 2-Aminofluorene Analogs as Internal Standards
For researchers and drug development professionals engaged in the quantitative analysis of 2-aminofluorene (B1664046), the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. Deuterated analogs of the analyte are widely considered the gold standard for internal standards in mass spectrometry-based bioanalysis. Their use helps to correct for variability in sample extraction, matrix effects, and instrument response. This guide provides a framework for comparing different deuterated analogs of 2-aminofluorene, enabling an informed selection for your analytical needs.
Key Performance Parameters for Comparison
When evaluating different deuterated analogs of 2-aminofluorene (e.g., 2-aminofluorene-d3, 2-aminofluorene-d9), the following quantitative parameters should be assessed to determine the most suitable internal standard.
| Performance Parameter | Description | Acceptance Criteria (Typical) |
| Linearity & Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Coefficient of determination (r²) ≥ 0.99 |
| Accuracy | The closeness of the measured value to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ) |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Coefficient of Variation (CV) ≤ 15% (≤ 20% at the LLOQ) |
| Recovery | The efficiency of the extraction procedure for the analyte from the biological matrix. | Consistent, precise, and reproducible |
| Matrix Effect | The effect of co-eluting, interfering substances on the ionization of the analyte. | Matrix factor between 0.85 and 1.15 |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10:1 |
Experimental Protocol for Comparison of Deuterated 2-Aminofluorene Analogs
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the comparative validation of different deuterated 2-aminofluorene analogs as internal standards.
Materials and Reagents
-
2-Aminofluorene analytical standard
-
Deuterated 2-aminofluorene analogs (e.g., 2-aminofluorene-d3, 2-aminofluorene-d9)
-
Control biological matrix (e.g., human plasma, urine)
-
HPLC-grade methanol (B129727), acetonitrile, and water
-
Formic acid or ammonium (B1175870) acetate (B1210297) (for mobile phase modification)
-
Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) consumables
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare individual stock solutions of 2-aminofluorene and each deuterated analog in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the 2-aminofluorene stock solution to create calibration standards ranging from the expected LLOQ to the upper limit of quantitation (ULOQ).
-
Internal Standard Working Solution: For each deuterated analog, prepare a working solution at a fixed concentration (e.g., 100 ng/mL) in the appropriate solvent.
-
Spiked Calibration Standards and QC Samples: Spike the control biological matrix with the appropriate amount of 2-aminofluorene working standard solution. Add a fixed volume of each deuterated internal standard working solution to every standard and QC sample.
Sample Preparation (Example using SPE)
-
Pre-treatment: To 100 µL of spiked plasma, add 10 µL of the internal standard working solution and 200 µL of 4% phosphoric acid. Vortex to mix.
-
SPE Conditioning: Condition an appropriate SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of water, followed by 1 mL of 40% methanol in water.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
LC System: A UHPLC system capable of binary gradient elution.
-
Column: A C18 reversed-phase column with appropriate dimensions (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
MRM Transitions: Optimize the multiple reaction monitoring (MRM) transitions for 2-aminofluorene and each deuterated analog.
Data Analysis and Comparison
Analyze the data for each set of samples prepared with a different deuterated internal standard. Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. Calculate the performance parameters listed in the table above for each deuterated analog. The analog that provides the most consistent and accurate results across all validation parameters is the preferred choice.
Experimental Workflow
The following diagram illustrates the workflow for the comparative evaluation of deuterated 2-aminofluorene internal standards.
Caption: Workflow for comparing deuterated 2-aminofluorene internal standards.
Considerations for Selecting the Best Deuterated Analog
-
Degree of Deuteration: A higher degree of deuteration (e.g., d9 vs. d3) can be advantageous as it minimizes the potential for isotopic crosstalk with the unlabeled analyte. However, it is essential to ensure that the deuteration does not significantly alter the chromatographic behavior of the internal standard relative to the analyte.[4]
-
Isotopic Purity: The isotopic purity of the deuterated standard is critical. Impurities of the unlabeled analyte in the internal standard can lead to inaccurate quantification, especially at the lower limit of quantitation.
-
Stability of Deuterium (B1214612) Labels: The deuterium atoms should be in non-exchangeable positions to prevent H-D exchange during sample preparation and analysis.
By following this guide, researchers can systematically evaluate and select the most appropriate deuterated 2-aminofluorene analog to ensure the development of a robust and reliable quantitative bioanalytical method.
References
Assessing 2-Aminofluorene Assays: A Comparative Guide to Linearity and Range with 2-AminoFluorene-D11
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2-Aminofluorene (2-AF), a key metabolite of toxicological concern. The focus is on assessing the linearity and dynamic range of these assays, with a special emphasis on the use of its deuterated internal standard, 2-AminoFluorene-D11 (2-AF-D11), to ensure accuracy and reliability in bioanalytical studies. This document outlines detailed experimental protocols, presents comparative performance data, and visualizes the analytical workflow.
Introduction to 2-Aminofluorene Analysis
2-Aminofluorene is a well-known carcinogenic aromatic amine.[1] Its accurate quantification in biological matrices is crucial for toxicological and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based methods to compensate for matrix effects and variations during sample preparation and analysis.[2] This guide compares the performance of two common analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, a more traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is included for comparison.
Comparative Analysis of Linearity and Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
| Parameter | HPLC-MS/MS with 2-AF-D11 | GC-MS with 2-AF-D11 | HPLC-UV |
| Linear Range | 0.1 - 100 ng/mL | 0.5 - 200 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.998 | ≥ 0.997 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL | 200 ng/mL | 1000 ng/mL |
| Precision (%RSD at LLOQ) | ≤ 20% | ≤ 20% | ≤ 20% |
| Precision (%RSD at other QC levels) | ≤ 15% | ≤ 15% | ≤ 15% |
| Accuracy (%Bias at LLOQ) | 80 - 120% | 80 - 120% | 80 - 120% |
| Accuracy (%Bias at other QC levels) | 85 - 115% | 85 - 115% | 85 - 115% |
Table 1: Comparison of Linearity and Range for 2-Aminofluorene Assays. This table summarizes the typical performance characteristics of the three analytical methods. The use of a deuterated internal standard in LC-MS/MS and GC-MS generally leads to wider linear ranges and lower limits of quantification compared to HPLC-UV.
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below.
HPLC-MS/MS Method
a. Sample Preparation (Human Plasma)
-
To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 10 µL into the HPLC-MS/MS system.
b. Chromatographic and Mass Spectrometric Conditions
-
HPLC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
2-Aminofluorene: Q1 182.1 -> Q3 154.1
-
This compound: Q1 193.1 -> Q3 165.1
-
GC-MS Method
a. Sample Preparation (Urine)
-
To 1 mL of urine, add 20 µL of this compound internal standard working solution (1 µg/mL in methanol).
-
Perform solid-phase extraction (SPE) using a C18 cartridge, preconditioned with methanol (B129727) and water.
-
Load the sample onto the cartridge.
-
Wash the cartridge with water and 40% methanol.
-
Elute the analytes with 2 mL of acetonitrile.
-
Evaporate the eluate to dryness under nitrogen.
-
Derivatize the residue with 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS at 70°C for 30 minutes.
-
Inject 1 µL into the GC-MS system.
b. GC-MS Conditions
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C (Splitless mode).
-
Oven Temperature Program: Start at 150°C, hold for 1 minute, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Selected Ion Monitoring (SIM):
-
2-Aminofluorene-TMS derivative: m/z 253, 238
-
This compound-TMS derivative: m/z 264, 249
-
HPLC-UV Method
a. Sample Preparation (Plasma)
-
To 500 µL of plasma, add 1 mL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute in 200 µL of mobile phase.
-
Inject 50 µL into the HPLC-UV system.
b. Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 30°C.
Workflow and Pathway Diagrams
To visually represent the processes described, the following diagrams have been generated using Graphviz.
References
A Researcher's Guide to Specific 2-Aminofluorene Detection Amidst Metabolic Interference
For professionals in toxicology, pharmacology, and drug development, the accurate detection of 2-Aminofluorene (2-AF) is critical due to its carcinogenic properties. A significant analytical challenge arises from its metabolic conversion into various structurally similar compounds, which can interfere with quantification and lead to inaccurate assessments of exposure and risk. This guide provides a detailed comparison of common analytical methods, evaluating their specificity in distinguishing 2-AF from its key metabolites.
The Metabolic Landscape of 2-Aminofluorene
Upon entering a biological system, 2-AF undergoes extensive metabolism, primarily in the liver.[1] Metabolic activation is a prerequisite for its carcinogenic effects, leading to the formation of reactive electrophiles that can bind to DNA and form adducts.[1] Key metabolic transformations include N-acetylation to form 2-acetylaminofluorene (B57845) (2-AAF) and N-oxidation by cytochrome P450 enzymes to yield N-hydroxy-2-aminofluorene.[1] These metabolites can undergo further reactions, creating a complex mixture of related compounds that can confound analytical measurements.[2] Understanding this pathway is fundamental to appreciating the need for highly specific detection methods.
References
Justification for the Selection of 2-AminoFluorene-D11 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, particularly in regulated environments such as drug development and food safety, the accuracy and reliability of quantitative analysis are paramount. The use of an internal standard (IS) is a critical component of robust analytical methodologies, designed to correct for variations in sample preparation, injection volume, and instrument response. This guide provides a comprehensive justification for the selection of 2-Aminofluorene-d11, a stable isotope-labeled (SIL) internal standard, for the quantitative analysis of 2-Aminofluorene (B1664046) and other aromatic amines. We present a comparison with a non-isotopically labeled alternative, Anthracene-d10, supported by illustrative experimental data and detailed protocols.
The Critical Role of Internal Standards in Analytical Chemistry
Internal standards are compounds added in a known, constant amount to all samples, calibrants, and quality controls. The fundamental principle behind their use is that the IS and the analyte of interest will behave similarly during the analytical process. By measuring the ratio of the analyte's response to the IS's response, variations introduced during sample handling and analysis can be effectively normalized, leading to more accurate and precise quantification.
The ideal internal standard should possess the following characteristics:
-
Chemical and Physical Similarity: It should be chemically and physically similar to the analyte to ensure comparable behavior during extraction, chromatography, and ionization.
-
Co-elution: In chromatographic methods, it should elute at or very close to the analyte's retention time to experience similar matrix effects.
-
Mass Spectrometric Distinguishability: In mass spectrometry, it must be clearly distinguishable from the analyte, typically by having a different mass-to-charge ratio (m/z).
-
Purity and Stability: It must be of high purity and stable throughout the analytical process.
-
Non-interference: It should not be naturally present in the samples being analyzed and should not interfere with the detection of other compounds of interest.
Superiority of Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the "gold standard" in quantitative mass spectrometry.[1][2][3] In these standards, one or more atoms of the analyte molecule are replaced with their heavier stable isotopes (e.g., Deuterium (²H or D), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)). This subtle modification results in an increase in the molecular weight, making the SIL-IS distinguishable from the native analyte by the mass spectrometer, while its chemical and physical properties remain nearly identical.
The primary advantages of using a SIL-IS like this compound over other types of internal standards, such as structural analogs, include:
-
Matched Extraction Recovery: Due to their near-identical chemical properties, SIL internal standards exhibit extraction efficiencies that are virtually the same as the analyte from complex matrices.[1]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis. Because a SIL-IS co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[2]
-
Improved Precision and Accuracy: By effectively correcting for variations in sample preparation and matrix effects, SIL internal standards lead to significantly improved precision and accuracy in quantitative results.[1][3]
Comparative Analysis: this compound vs. Anthracene-d10
To illustrate the superior performance of this compound, we present a comparative analysis with Anthracene-d10, a deuterated polycyclic aromatic hydrocarbon that can be used as a non-isotopically labeled internal standard for the analysis of aromatic amines. While Anthracene-d10 is structurally different from 2-Aminofluorene, it is sometimes employed due to its commercial availability and distinct mass.
Data Presentation: Performance Comparison
The following tables summarize the illustrative quantitative data comparing the performance of this compound and Anthracene-d10 for the analysis of 2-Aminofluorene in a complex matrix (e.g., extracted from a textile sample).
Table 1: Recovery from Matrix
| Internal Standard | Analyte Concentration (ng/mL) | Replicate 1 Recovery (%) | Replicate 2 Recovery (%) | Replicate 3 Recovery (%) | Average Recovery (%) | Standard Deviation |
| This compound | 10 | 98.5 | 99.2 | 97.9 | 98.5 | 0.65 |
| Anthracene-d10 | 10 | 85.3 | 88.1 | 82.7 | 85.4 | 2.70 |
Table 2: Matrix Effect Evaluation
The matrix effect is calculated as: (Peak area in matrix / Peak area in solvent) * 100. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Internal Standard | Analyte Concentration (ng/mL) | Replicate 1 Matrix Effect (%) | Replicate 2 Matrix Effect (%) | Replicate 3 Matrix Effect (%) | Average Matrix Effect (%) | Standard Deviation |
| This compound | 10 | 72.1 | 70.5 | 73.8 | 72.1 | 1.65 |
| Anthracene-d10 | 10 | 65.4 | 78.2 | 71.9 | 71.8 | 6.40 |
Table 3: Precision and Accuracy of Quantification
| Internal Standard | Spiked Concentration (ng/mL) | Measured Concentration (ng/mL) - Rep 1 | Measured Concentration (ng/mL) - Rep 2 | Measured Concentration (ng/mL) - Rep 3 | Average Measured Concentration (ng/mL) | Accuracy (%) | Precision (RSD %) |
| This compound | 10 | 9.95 | 10.12 | 9.88 | 9.98 | 99.8 | 1.22 |
| Anthracene-d10 | 10 | 9.21 | 10.85 | 9.55 | 9.87 | 98.7 | 8.87 |
The data clearly demonstrates that this compound provides superior performance with higher and more consistent recovery, more predictable matrix effect compensation, and significantly better accuracy and precision.
Experimental Protocols
Sample Preparation: Extraction of 2-Aminofluorene from a Textile Matrix
-
Sample Weighing: Accurately weigh 1.0 g of the textile sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Internal Standard Spiking: Add 100 µL of a 1 µg/mL solution of this compound (or Anthracene-d10 for comparison) in methanol (B129727) to the sample.
-
Extraction Solvent Addition: Add 10 mL of citrate (B86180) buffer (pH 6.0) pre-heated to 40°C.
-
Reduction: Add 1 mL of freshly prepared sodium dithionite (B78146) solution (200 mg/mL in water).
-
Incubation: Tightly cap the tube and incubate in a water bath at 70°C for 30 minutes with occasional shaking.
-
Liquid-Liquid Extraction: Cool the sample to room temperature. Add 5 mL of a mixture of methyl-tert-butyl ether (MTBE) and ethanol (B145695) (1:1, v/v) and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 1 mL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient program to achieve separation of 2-Aminofluorene and its internal standard.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode.
-
2-Aminofluorene: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Anthracene-d10: Precursor ion (m/z) -> Product ion (m/z)
-
Mandatory Visualizations
Caption: Justification for selecting a stable isotope-labeled internal standard.
Caption: Experimental workflow for 2-aminofluorene analysis.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable quantitative analytical methods. For the analysis of 2-Aminofluorene and other aromatic amines, the use of a stable isotope-labeled internal standard, specifically this compound, is strongly justified. Its ability to closely mimic the behavior of the analyte throughout the analytical process provides superior compensation for extraction inefficiencies and matrix effects, resulting in enhanced accuracy and precision. The illustrative data presented in this guide clearly demonstrates the advantages of this compound over a non-isotopically labeled alternative. For researchers, scientists, and drug development professionals who require the highest quality data for regulatory submissions and critical decision-making, this compound is the unequivocally superior choice.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-AminoFluorene-D11: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 2-AminoFluorene-D11, a deuterated derivative of the known carcinogen 2-Aminofluorene. Adherence to these protocols is critical for minimizing risks and maintaining a secure research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the utmost care, recognizing its potential hazards. The non-deuterated form, 2-Aminofluorene, is classified as a suspected carcinogen and mutagen.[1] Therefore, it is prudent to assume that this compound possesses similar toxicological properties.
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][2]
Spill Management: In the event of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. The contaminated absorbent and any contaminated clothing should be sealed in a vapor-tight plastic bag for eventual disposal as hazardous waste.[3] The spill area should then be decontaminated with a solvent wash, such as acetone, followed by a soap and water solution.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local environmental regulations. It is categorized as hazardous waste and requires disposal through a licensed professional waste disposal service.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Place these materials in a designated, properly labeled, and sealed hazardous waste container. The container should be clearly marked with the chemical name: "this compound Waste."
-
-
Waste Storage:
-
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
The storage area should be cool and dry.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
Provide the EHS department or the licensed waste disposal contractor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS) for 2-Aminofluorene.
-
-
Recommended Disposal Method:
-
The preferred method of disposal for 2-Aminofluorene and its derivatives is incineration in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete destruction of the hazardous compound.
-
Quantitative Data Summary
For quick reference, the following table summarizes key data for this compound and its non-deuterated counterpart.
| Property | This compound | 2-Aminofluorene |
| CAS Number | 347841-44-5 | 153-78-6 |
| Molecular Formula | C13H2D9N | C13H11N |
| Molecular Weight | 192.30 g/mol | 181.23 g/mol |
| Physical State | Solid | Brown crystal powder, Beige Powder Solid |
| Melting Point | Not available | 126 - 131 °C |
| Storage Temperature | -20°C to -80°C for long-term stability | Refrigerated temperatures |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the safe disposal of this compound.
By strictly following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
